molecular formula C5H8N2OS B1323127 4-(Methoxymethyl)-1,3-thiazol-2-amine CAS No. 640768-40-7

4-(Methoxymethyl)-1,3-thiazol-2-amine

Cat. No.: B1323127
CAS No.: 640768-40-7
M. Wt: 144.2 g/mol
InChI Key: YLYDMVVGZJUBDE-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,3-thiazol-2-amine (CAS 640768-40-7) is a valuable heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features both a methoxymethyl substituent and an amine group on a thiazole ring system, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor in the development of active pharmaceutical ingredients. Notably, it serves as a critical synthetic intermediate for antibiotics such as Cefpodoxime proxetil . The molecular formula of 4-(Methoxymethyl)-1,3-thiazol-2-amine is C5H8N2OS, and it has a molecular weight of 144.19 g/mol . As a high-purity building block, it enables researchers to explore novel chemical spaces and develop new therapeutic agents. This product is intended for research and development use only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2OS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYDMVVGZJUBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630549
Record name 4-(Methoxymethyl)-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640768-40-7
Record name 4-(Methoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)-1,3-thiazol-2-amine
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Foundational & Exploratory

4-(Methoxymethyl)-1,3-thiazol-2-amine NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Analysis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivative, 4-(methoxymethyl)-1,3-thiazol-2-amine, serves as a crucial building block in the synthesis of more complex molecules, particularly in drug discovery programs.[1][3] The precise structural confirmation of such intermediates is paramount to ensure the integrity of the final drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules like this, providing detailed information about the carbon-hydrogen framework.[4]

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of 4-(methoxymethyl)-1,3-thiazol-2-amine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and NMR-Active Nuclei

The first step in any NMR analysis is a thorough understanding of the molecule's structure to predict the expected spectral features. The structure of 4-(methoxymethyl)-1,3-thiazol-2-amine contains several distinct proton and carbon environments, each of which will give rise to a unique signal in the NMR spectrum.

The key structural features are:

  • An amino group (-NH₂) at position 2 of the thiazole ring.

  • A methoxymethyl group (-CH₂OCH₃) at position 4.

  • A single proton (H-5) on the thiazole ring.

The molecular formula is C₅H₈N₂OS.[5][6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg for ¹H) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 process Process & Analyze Spectra acquire_h1->process acquire_c13->process elucidate Structure Elucidation process->elucidate G H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) Structure Proposed Structure of 4-(methoxymethyl)-1,3-thiazol-2-amine H1->Structure Proton Count & Environment C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->Structure Carbon Count & Environment HSQC 2D HSQC (Optional) (¹H-¹³C Correlation) HSQC->H1 Confirms H assignment HSQC->C13 Structure->H1 Prediction Matches Data? Structure->C13 Prediction Matches Data?

Caption: Logical workflow for cross-validating NMR data to confirm a molecular structure.

Applications in Research and Drug Development

The precise NMR analysis described here is not merely an academic exercise; it is a critical step in the pharmaceutical pipeline.

  • Identity and Purity Confirmation: For any synthesized batch of 4-(methoxymethyl)-1,3-thiazol-2-amine, NMR is the gold standard for confirming its identity and assessing its purity. I[3][7][8]mpurities would present as extra, unassignable peaks in the spectra.

  • Reaction Monitoring: NMR can be used to monitor the progress of reactions that synthesize or utilize this compound, allowing for process optimization.

  • Foundation for SAR Studies: As this molecule is a building block, confirming its structure ensures that subsequent modifications in Structure-Activity Relationship (SAR) studies are based on a known and correct starting scaffold.

[2][9]By combining a foundational understanding of NMR principles with meticulous experimental technique and logical data cross-validation, researchers can confidently and accurately characterize 4-(methoxymethyl)-1,3-thiazol-2-amine, ensuring the integrity and quality of their scientific and drug development endeavors.

References

  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (n.d.). Benchchem.
  • The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. (n.d.). Benchchem.
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  • Shi, H.-B., Xu, F., Li, H.-B., & Hu, W.-X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. Retrieved January 26, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 26, 2026, from [Link]

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  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 26, 2026, from [Link]

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  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

  • Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 26, 2026, from [Link]

  • N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved January 26, 2026, from [Link]

  • (2r)-2-[(1r)-1-{[(2z)-2-(2-Amino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)acetyl]amino}-2-Oxoethyl]-5-[(Z)-2-(4-Methyl-1,3-Thiazol-5-Yl)vinyl]. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Interpreting NMR Example 1. (2018, September 20). YouTube. Retrieved January 26, 2026, from [Link]

  • Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2-aminobenzothiazoles. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • How to make an NMR sample. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and biological profile of 2,3-dihydroth[3][10]iazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). Beilstein Journals. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to 4-(Methoxymethyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methoxymethyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] The introduction of a methoxymethyl group at the 4-position offers a unique combination of a potential hydrogen bond acceptor and a lipophilic moiety, which can modulate the pharmacokinetic and pharmacodynamic properties of derivative molecules.[3] This document details the physicochemical properties, outlines a robust synthetic pathway, provides predicted analytical characterization data, and discusses the potential applications of this versatile building block in drug discovery and development.

Molecular and Physicochemical Properties

4-(Methoxymethyl)-1,3-thiazol-2-amine is a small molecule featuring the key 2-aminothiazole heterocyclic system. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂OS[4]
Molecular Weight 144.2 g/mol [4]
CAS Number 640768-40-7[4]
IUPAC Name 4-(methoxymethyl)-1,3-thiazol-2-amine[4]
SMILES NC1=NC(COC)=CS1[4]
Appearance Predicted: Off-white to yellow solid-

Synthetic Protocol: A Two-Step Approach

The synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine can be efficiently achieved through a two-step process. This methodology leverages the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a nucleophilic substitution to install the methoxymethyl group. This approach is advantageous due to the accessibility of the starting materials and the reliability of the involved reactions.[5]

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Williamson Ether Synthesis A 1,3-Dichloropropanone C 2-Amino-4-(chloromethyl)thiazole Hydrochloride A->C Ethanol, RT, 36h B Thiourea B->C E 4-(Methoxymethyl)-1,3-thiazol-2-amine (Target Molecule) C->E Methanol, Reflux C->E D Sodium Methoxide D->E

Figure 1: Proposed two-step synthetic workflow for 4-(methoxymethyl)-1,3-thiazol-2-amine.

Step 1: Hantzsch Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide-containing reactant.[5] In this initial step, 1,3-dichloropropanone reacts with thiourea to form the key intermediate, 2-amino-4-(chloromethyl)thiazole, which precipitates as its hydrochloride salt.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add thiourea (7.61 g, 100 mmol) and absolute ethanol (40 mL).

  • Stir the mixture to form a suspension. To this, add 1,3-dichloropropanone (12.7 g, 100 mmol).

  • Stir the resulting solution at room temperature for 24 hours. A precipitate will begin to form.

  • After the initial 24-hour period, transfer the reaction mixture to a refrigerator and allow it to stand at approximately 5°C for an additional 12 hours to ensure complete precipitation.[5]

  • Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol if necessary.

Causality and Self-Validation: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the electrophilic carbons of 1,3-dichloropropanone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.[5] The formation of the hydrochloride salt is expected as HCl is eliminated during the cyclization. The precipitation of the product from the reaction mixture serves as an initial, self-validating purification step, driving the reaction to completion.

Step 2: Williamson Ether Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

The second step involves a nucleophilic substitution reaction (Sₙ2), a classic Williamson ether synthesis. The chloromethyl group of the intermediate is displaced by a methoxide anion to yield the final product.[5]

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) to anhydrous methanol (25 mL) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a reflux condenser. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Once all the sodium has reacted and the solution has cooled, add the 2-amino-4-(chloromethyl)thiazole hydrochloride (1.85 g, 10 mmol) from Step 1. Note: The sodium methoxide will neutralize the hydrochloride salt and provide the base for the substitution.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water and a suitable organic solvent, such as ethyl acetate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic extract in vacuo to yield the crude product.

  • Purify the crude material via column chromatography on silica gel to obtain pure 4-(methoxymethyl)-1,3-thiazol-2-amine.

Causality and Self-Validation: The highly nucleophilic methoxide ion readily attacks the electrophilic carbon of the chloromethyl group. The success of the reaction is dependent on the complete formation of the alkoxide and the use of an appropriate solvent. Monitoring by TLC provides a reliable in-process check to ensure the consumption of the starting material and the formation of the new, typically more polar, product.

Analytical Characterization (Predicted)

As this compound is a specialized intermediate, comprehensive spectral data is not widely published. However, based on the known spectra of closely related analogues, a predicted set of characterization data can be established.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for structural confirmation. The data presented here are extrapolated from the published spectrum of the structurally similar Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate.[7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Interpretation
~6.5 - 6.7(s, 1H, H-5 of thiazole ring)
~5.5 - 6.0(br s, 2H, -NH₂)
~4.4 - 4.6(s, 2H, -CH₂-O)
~3.3 - 3.5(s, 3H, -OCH₃)
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Interpretation
~168C-2 (C-NH₂)
~150C-4 (C-CH₂OMe)
~105C-5 (CH)
~70-CH₂-O
~58-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amine and ether functionalities, as well as the thiazole ring vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Interpretation
3450 - 3300N-H stretching (pair of bands for primary amine)[8]
~3100C-H stretching (aromatic/heterocyclic)
2950 - 2850C-H stretching (aliphatic -CH₂- and -CH₃)
~1630N-H scissoring (bending)
~1550C=N stretching (thiazole ring)
1100 - 1050C-O-C stretching (ether)
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Predicted Mass Spectrometry Data
Technique Expected m/z
Electrospray Ionization (ESI+)145.04 [M+H]⁺

Safety and Handling

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Applications in Drug Discovery

The 2-aminothiazole moiety is a key pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][10]

G cluster_0 cluster_1 A 4-(Methoxymethyl)-1,3-thiazol-2-amine Versatile Chemical Handles B Anticancer Agents A:f1->B Derivatization C Antimicrobial Agents A:f1->C Derivatization D Anti-inflammatory Agents A:f1->D Derivatization E Kinase Inhibitors A:f1->E Derivatization

Figure 2: Potential applications of the core scaffold in drug development.

The title compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening. The primary amine at the 2-position is a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of structure-activity relationships (SAR). The methoxymethyl group at the 4-position can influence solubility and metabolic stability and may participate in key binding interactions with biological targets. Given the established importance of the 2-aminothiazole scaffold, derivatives of 4-(methoxymethyl)-1,3-thiazol-2-amine are promising candidates for investigation in various therapeutic areas.

References

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  • (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[3][11]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide. Google Patents.

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  • (2012-09-01). Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis. UC San Francisco Previously Published Works. [Link]

  • Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. [Link]

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An In-depth Technical Guide to 4-(Methoxymethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in diverse biological interactions have established it as a "privileged structure" in the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of a key derivative, 4-(Methoxymethyl)-1,3-thiazol-2-amine , a versatile building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, and its emerging role in the development of innovative therapeutics.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for the compound of interest.

IUPAC Name

The systematically generated and internationally recognized IUPAC name for this compound is 4-(methoxymethyl)thiazol-2-amine .[3]

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. A consolidated list is provided below for ease of reference.

Identifier Type Value
CAS Number 640768-40-7
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.20 g/mol
Common Synonyms 4-(Methoxymethyl)-1,3-thiazol-2-amine
(4-(Methoxymethyl)thiazol-2-yl)amine
SMILES NC1=NC(COC)=CS1

Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

The synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine can be strategically approached through the well-established Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.[2] For the target molecule, a plausible and efficient pathway involves the reaction of a suitable α-haloketone with thiourea.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct route to the 2-aminothiazole core. The key starting materials for the synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine are 1-chloro-3-methoxyacetone and thiourea.

Hantzsch Synthesis cluster_reactants Starting Materials reagent1 1-Chloro-3-methoxyacetone product 4-(Methoxymethyl)-1,3-thiazol-2-amine reagent1->product Condensation reagent2 Thiourea reagent2->product Applications core 4-(Methoxymethyl)-1,3-thiazol-2-amine app1 mGluR5 Antagonists (Anxiety, Pain) core->app1 Building Block app2 Anticancer Agents core->app2 Scaffold for app3 Antimicrobial Agents (Antibacterial, Antifungal) core->app3 Scaffold for app4 Anti-inflammatory Agents core->app4 Scaffold for

Sources

The Evolving Landscape of 4-Substituted 2-Aminothiazoles: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 4-substituted 2-aminothiazoles, a class of molecules that continues to yield promising candidates for a diverse range of therapeutic targets. We will dissect the nuanced interplay between the nature of the substituent at the 4-position and the resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to explain the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery

The 2-aminothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the design of small molecule therapeutics.[2][3] This scaffold is a key component in several clinically approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam, underscoring its therapeutic relevance.[4][5] The versatility of the 2-aminothiazole core allows for substitutions at the N-2, C-4, and C-5 positions, with each modification offering a distinct opportunity to modulate the compound's pharmacological profile.[6] This guide will specifically focus on the critical role of the C-4 position in dictating the biological outcomes of these derivatives.

The Strategic Importance of the 4-Position: A Gateway to Potency and Selectivity

The substituent at the 4-position of the 2-aminothiazole ring often plays a pivotal role in defining the molecule's interaction with its biological target. This position projects a vector into the surrounding solvent or the binding pocket of a protein, making it a key determinant of potency, selectivity, and pharmacokinetic properties. The choice of the 4-substituent is therefore a critical decision in the design of novel 2-aminothiazole-based drug candidates.

Visualizing the Core Structure

To better understand the forthcoming SAR discussions, let's visualize the fundamental scaffold of a 4-substituted 2-aminothiazole.

Caption: General structure of a 4-substituted 2-aminothiazole.

Structure-Activity Relationship Deep Dive: Case Studies in Therapeutic Areas

The influence of the 4-substituent is best understood through specific examples in different therapeutic contexts.

Anticancer Activity: Targeting Kinases with Precision

The 2-aminothiazole scaffold is a well-established pharmacophore for kinase inhibitors.[7] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[8]

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[5][9] SAR studies on 2-aminothiazole derivatives as Aurora kinase inhibitors have revealed critical insights into the role of the 4-substituent.[10]

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C-4 position has been a fruitful strategy. For instance, a 2-pyridyl group at C-4 has been shown to be a strict requirement for potent anti-tubercular activity, a field with overlapping kinase targets.[11] This suggests that the nitrogen atom in the pyridine ring may act as a hydrogen bond acceptor, anchoring the inhibitor in the active site of the target kinase.

  • Lipophilic Substituents: The incorporation of lipophilic groups such as phenyl or substituted phenyl rings at the C-4 position can enhance binding affinity through hydrophobic interactions within the kinase ATP-binding pocket.[4] However, the size and electronic properties of these substituents must be carefully optimized to avoid steric clashes and maintain selectivity. For example, introducing a phenyl group at the C4-position showed a similar effect on potency as a methyl group in certain contexts, indicating a complex interplay of factors.[4]

4-Substituent (R)Target Kinase(s)Observed ActivityKey InsightsReference(s)
2-PyridylM. tuberculosis (implying kinase targets)Essential for high potencyPotential H-bond acceptor, crucial for binding[11]
PhenylVarious cancer cell linesModerate to good activityEnhances hydrophobic interactions in the binding pocket[4]
Substituted Phenyl (e.g., F, Cl)Hec1/Nek2Improved potency and selectivityElectronic modifications fine-tune binding interactions[2][9]
Antimicrobial Activity: A Broad Spectrum of Possibilities

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, targeting bacteria, fungi, and other pathogens.[12][13] The 4-position substituent is instrumental in defining the spectrum and potency of these compounds.

  • Aryl and Substituted Aryl Groups: The presence of an aryl group at the C-4 position is a common feature in many antimicrobial 2-aminothiazoles. Electron-withdrawing or electron-donating groups on this aryl ring can significantly modulate the antimicrobial activity, likely by altering the electronic distribution of the thiazole core and influencing its interaction with microbial targets.

Experimental Protocols: A Self-Validating Approach

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential.

General Synthesis of 4-Substituted 2-Aminothiazoles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of 2-aminothiazole derivatives.[4]

Step-by-Step Methodology:

  • Reactant Preparation: An α-haloketone (e.g., 2-bromoacetophenone for a 4-phenyl-2-aminothiazole) is reacted with a thiourea derivative.

  • Cyclization: The reaction is typically carried out in a suitable solvent, such as ethanol, and often heated to facilitate the cyclization and formation of the thiazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of α-haloketone: This reactant directly determines the substituent at the C-4 and C-5 positions of the resulting thiazole.

  • Choice of Thiourea: The nature of the substituent on the thiourea will determine the group at the N-2 position of the 2-aminothiazole.

  • Reaction Conditions: The temperature and solvent are optimized to ensure efficient cyclization while minimizing side reactions.

Visualizing the Hantzsch Synthesis Workflow

G start Start: Reactant Preparation reactants α-Haloketone + Thiourea start->reactants reaction Cyclization in Ethanol (Heat) reactants->reaction workup Cooling & Isolation reaction->workup purification Recrystallization / Chromatography workup->purification product Pure 4-Substituted 2-Aminothiazole purification->product

Caption: A streamlined workflow for the Hantzsch synthesis of 4-substituted 2-aminothiazoles.

In Vitro Biological Evaluation: Kinase Inhibition Assay

To assess the anticancer potential of newly synthesized compounds, a robust kinase inhibition assay is crucial.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: A purified recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (4-substituted 2-aminothiazoles) are serially diluted and incubated with the kinase.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Self-Validating System:

  • Positive and Negative Controls: A known potent inhibitor (positive control) and a vehicle control (negative control) are included in every assay to ensure its validity.

  • Dose-Response Curves: Generating full dose-response curves for each compound provides a more accurate determination of the IC50 value.

Future Directions and Concluding Remarks

The exploration of the structure-activity relationships of 4-substituted 2-aminothiazoles is an ongoing and dynamic field of research. The insights gained from these studies continue to fuel the design of novel and more effective therapeutic agents.[6][14] Future efforts will likely focus on:

  • Exploring Novel 4-Position Substituents: The synthesis and evaluation of a wider diversity of substituents at the 4-position will undoubtedly uncover new SAR trends and lead to the discovery of compounds with improved properties.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of 4-substituted 2-aminothiazoles with enhanced potency and selectivity.

  • Multi-Targeted Approaches: Given the promiscuity of some kinase inhibitors, the deliberate design of multi-targeted 4-substituted 2-aminothiazoles could offer advantages in treating complex diseases like cancer.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Ahangar, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-23. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

  • Maddry, J. A., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(10), 2846-2850. [Link]

  • Ahangar, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Klein, J. T., et al. (1991). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 34(8), 2477-2489. [Link]

  • Kumar, A., & Kumar, R. (2016). Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Singh, P., & Kumar, A. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 43869-43883. [Link]

  • Wang, H., et al. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic letters, 17(15), 3864-3867. [Link]

  • Narayana, C., et al. (2010). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 687-690. [Link]

  • Brehmer, D., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & medicinal chemistry, 26(15), 4447-4458. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-32. [Link]

  • Vlase, L., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Singh, P., & Kumar, A. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note & Protocol Guide: Evaluating the Antimicrobial Efficacy of 4-(Methoxymethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Potential of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[1][2] Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a promising scaffold in medicinal chemistry.[3][4] Numerous natural and synthetic compounds incorporating the thiazole ring have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4][5] This diverse activity profile has made thiazole derivatives a focal point for the development of new therapeutic agents.[4]

This application note provides a comprehensive guide for the evaluation of the antimicrobial properties of a specific thiazole derivative, 4-(Methoxymethyl)-1,3-thiazol-2-amine . We will detail the essential protocols for determining its efficacy against a panel of clinically relevant microorganisms, offer insights into the rationale behind these experimental designs, and discuss potential mechanisms of action based on the broader understanding of thiazole-based antimicrobials.

Understanding the Antimicrobial Potential of the Thiazole Scaffold

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.[5] The specific mechanism of action can vary depending on the substitutions on the thiazole ring.[1] Some documented mechanisms for different thiazole derivatives include:

  • Inhibition of Cell Wall Synthesis: Targeting enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][5] One such target is the MurB enzyme, which is involved in the early stages of peptidoglycan production.[1][5]

  • Disruption of Fatty Acid Synthesis: Enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) in the fatty acid synthesis II (FASII) pathway are also potential targets.[1]

  • Inhibition of Fungal Cell Membrane Integrity: In fungi, some thiazole derivatives act by inhibiting lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[5]

Given these precedents, it is hypothesized that 4-(Methoxymethyl)-1,3-thiazol-2-amine may exert its antimicrobial effects through one or more of these pathways. The following protocols are designed to rigorously test this hypothesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

A systematic approach is crucial for accurately determining the antimicrobial activity of a novel compound. The following workflow outlines the key stages of this process.

Antimicrobial_Assay_Workflow cluster_Preparation Preparation cluster_Assays Primary Assays cluster_Analysis Data Analysis & Interpretation Compound_Prep Compound Stock Solution Preparation Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion (Qualitative Susceptibility) Compound_Prep->Disk_Diffusion Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Disk_Diffusion Media_Prep Growth Media Preparation Media_Prep->Broth_Microdilution Media_Prep->Disk_Diffusion MIC_Reading MIC Value Determination Broth_Microdilution->MIC_Reading Zone_Measurement Zone of Inhibition Measurement Disk_Diffusion->Zone_Measurement Data_Interpretation Interpretation of Susceptibility MIC_Reading->Data_Interpretation Zone_Measurement->Data_Interpretation Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cytoplasm UDP_NAG UDP-N-acetylglucosamine MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAM UDP-N-acetylmuramic acid MurB MurB UDP_NAM->MurB reduction Peptidoglycan Peptidoglycan (Cell Wall) MurA->UDP_NAM enolpyruvyl transfer Synthesis_Pathway Further Synthesis Steps MurB->Synthesis_Pathway Synthesis_Pathway->Peptidoglycan Compound 4-(Methoxymethyl)-1,3- thiazol-2-amine Compound->MurB Inhibition

Caption: Hypothetical inhibition of the MurB enzyme in the bacterial peptidoglycan synthesis pathway.

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial evaluation of 4-(Methoxymethyl)-1,3-thiazol-2-amine. The detailed protocols for broth microdilution and disk diffusion assays, along with guidance on data interpretation, will enable researchers to systematically assess its potential as a novel antimicrobial agent.

Further studies should focus on:

  • Elucidating the precise mechanism of action through enzymatic assays and molecular docking studies.

  • Evaluating the compound's activity against a broader panel of clinical isolates, including resistant strains.

  • Assessing its cytotoxicity and potential for in vivo efficacy in animal models of infection.

The exploration of novel chemical scaffolds like thiazole derivatives is paramount in the ongoing battle against antimicrobial resistance.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Research Square. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMérieux. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. Retrieved from [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Anticancer Screening of 4-(Methoxymethyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 2-Aminothiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Specifically, the 2-aminothiazole moiety is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[3] Several clinically approved anticancer drugs, such as Dasatinib and Alpelisib, feature the 2-aminothiazole core, underscoring its significance in oncology drug discovery.

Derivatives of 2-aminothiazole have been shown to exhibit cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways involved in cell proliferation and survival to the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][5]

This application note focuses on a specific subclass: 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives . While extensive research has been conducted on the broader 2-aminothiazole family, the introduction of a methoxymethyl group at the 4-position presents an intriguing avenue for structural modification and optimization of anticancer activity. One potential mechanism of action for compounds with a related core structure is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and characterization of novel 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives as potential anticancer agents. The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies.

Anticancer Screening Workflow: A Multi-Faceted Approach

A logical and stepwise approach is crucial for the efficient evaluation of novel chemical entities. The following workflow outlines a typical screening cascade for 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives.

Anticancer Screening Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine Derivatives B Primary Cytotoxicity Assays (e.g., MTT, SRB) A->B Test Compounds C Determination of IC50 Values B->C Dose-Response Data D Apoptosis Assays (Annexin V/PI Staining) C->D Prioritize 'Hit' Compounds E Cell Cycle Analysis (Propidium Iodide Staining) C->E Prioritize 'Hit' Compounds F Target Identification (e.g., Tubulin Polymerization Assay) D->F E->F G Human Tumor Xenograft Models F->G Lead Candidate Selection H Pharmacokinetic (PK) Studies F->H Lead Candidate Selection I Efficacy and Toxicity Assessment G->I H->I

Caption: A logical workflow for the anticancer screening of novel compounds.

Phase 1: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of human cancer cell lines.[7] Colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays are widely used for this purpose due to their reliability and suitability for high-throughput screening.[8]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 4-(Methoxymethyl)-1,3-thiazol-2-amine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values

The results of the cytotoxicity screening should be summarized in a clear and concise table to allow for easy comparison of the activity of different derivatives across multiple cell lines.

DerivativeMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)K562 (Leukemia) IC50 (µM)
Compound 15.28.16.52.3
Compound 212.815.310.97.8
Compound 30.91.51.10.4
Doxorubicin0.50.80.60.2

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Phase 2: Mechanistic Elucidation

Once "hit" compounds with significant cytotoxic activity have been identified, the next step is to investigate their mechanism of action. Key questions to address include whether the compounds induce apoptosis and/or cause cell cycle arrest.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[6] In early-stage apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[6][10]

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis Analysis cluster_0 Cell Population cluster_1 Flow Cytometry Quadrants A Live Cells Q3 Q3: Annexin V (-) / PI (-) A->Q3 Corresponds to B Early Apoptosis Q4 Q4: Annexin V (+) / PI (-) B->Q4 Corresponds to C Late Apoptosis/Necrosis Q2 Q2: Annexin V (+) / PI (+) C->Q2 Corresponds to D Necrosis Q1 Q1: Annexin V (-) / PI (+) D->Q1 Corresponds to

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[12]

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as in the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Interpretation of Results: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.[13]

Phase 3: In Vivo Validation

Promising lead compounds identified through in vitro screening require validation in animal models to assess their efficacy and safety in a more complex biological system.[14]

Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[15]

General Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[16] These studies help to determine the optimal dosing regimen and to correlate drug exposure with efficacy and toxicity.[5]

Conclusion

The 2-aminothiazole scaffold continues to be a rich source of novel anticancer drug candidates. The systematic screening approach outlined in these application notes provides a robust framework for the evaluation of 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives. By combining in vitro cytotoxicity assays with mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising lead compounds for further development in the fight against cancer.

References

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  • Pelageev, D. N., et al. (2025). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Communications. Available at: [Link]

  • Wan, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. Available at: [Link]

  • Faramarzi, M. A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 936–944. Available at: [Link]

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  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1), e20220538. Available at: [Link]

  • Szałaj, N., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4945. Available at: [Link]

  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 14(12), 1313. Available at: [Link]

  • Tyszka-Czochara, M., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466–5469. Available at: [Link]

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  • Kumar, S., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Drug Discovery Technologies, 20(3), e130623217983. Available at: [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. Available at: [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. Available at: [Link]

  • Ali, I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6902. Available at: [Link]

  • Chen, X., et al. (2022). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 12(45), 29505–29513. Available at: [Link]

  • de Farias, T. C. A., et al. (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 15(11). Available at: [Link]

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  • Li, X., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry, 24(14), 3051–3060. Available at: [Link]

  • Goud, B. S., et al. (2022). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell. Journal of the Indian Chemical Society, 99(11), 100748. Available at: [Link]

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Application Notes and Protocols for Cell-Based Assays of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in numerous FDA-approved drugs and is a focal point in the development of novel therapeutics, particularly in oncology.[3] 2-Aminothiazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5]

In the realm of oncology, these compounds frequently function as kinase inhibitors, targeting key players in cell signaling pathways that govern cell proliferation, survival, and differentiation.[3] Prominent examples include Dasatinib, a dual Abl/Src kinase inhibitor, and Alpelisib, a PI3K inhibitor, both of which underscore the therapeutic potential of the 2-aminothiazole core.[3] The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making cell-based assays indispensable tools for their evaluation.[3][6]

This comprehensive guide provides a suite of detailed protocols for the systematic evaluation of 2-aminothiazole compounds in a cell-based setting. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach that progresses from initial cytotoxicity screening to in-depth mechanistic studies, including target engagement verification. Each protocol is presented with an emphasis on scientific integrity, explaining the rationale behind experimental choices to ensure the generation of robust and reliable data.

Part 1: Foundational Steps - Compound Management and Cell Line Selection

Compound Handling: Ensuring Stability and Solubility

The physicochemical properties of 2-aminothiazole derivatives can vary significantly. Proper handling and solubilization are critical for obtaining reproducible results.

  • Solubilization: The majority of small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. However, be aware that DMSO can exhibit toxicity to cells at higher concentrations (typically >0.5%). Some 2-aminothiazole compounds might have limited solubility or stability in DMSO.[7] It is advisable to consult the supplier's data sheet or perform preliminary solubility tests.

  • Storage: Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is essential to ensure that the final DMSO concentration in the culture wells is consistent across all treatments, including the vehicle control, and remains at a non-toxic level.

Strategic Selection of Cell Lines

The choice of cell lines is paramount and should be guided by the therapeutic hypothesis. For kinase inhibitors, it is often advantageous to use a panel of cell lines with known genetic backgrounds.

  • Target Expression: Select cell lines that are known to express the putative target of the 2-aminothiazole compound. Public databases such as the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for this purpose.

  • Genetic Dependencies: Consider cell lines that are "addicted" to the signaling pathway you are targeting. For example, if your compound targets a component of the EGFR pathway, cell lines with activating EGFR mutations (e.g., NCI-H1975) would be appropriate.

  • Tissue of Origin: A diverse panel of cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) can provide a broader understanding of the compound's activity spectrum.[3]

  • Paired Cell Lines: Where possible, use isogenic cell line pairs (e.g., with and without a specific target gene knockout) to provide strong evidence for on-target activity.

  • Control Cell Lines: Include a non-cancerous cell line (e.g., fibroblasts) to assess the compound's selectivity for cancer cells over normal cells.[4]

Parameter Rationale Example Cell Lines for Kinase Inhibitor Screening
Target Overexpression To test compounds against cells with high levels of the target protein.SK-BR-3 (HER2-positive breast cancer)
Activating Mutations To assess efficacy in cells driven by a specific oncogenic mutation.A549 (KRAS-mutant lung cancer), HT-29 (BRAF-mutant colon cancer)
Drug Resistance To evaluate activity in cells that have developed resistance to standard therapies.Drug-resistant sublines developed in-house.
Wild-Type Control To determine the effect on cells without the specific genetic alteration.MCF-7 (ER-positive breast cancer), PC-3 (prostate cancer)
Non-Cancerous Control To evaluate general cytotoxicity and therapeutic index.MRC-5 (normal lung fibroblasts), MCF-10A (non-tumorigenic breast epithelial)

Part 2: Primary Screening - Assessing Cytotoxicity and Viability

The initial step in evaluating a new 2-aminothiazole compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective method for this purpose.

The MTT Cell Proliferation Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Expertise & Experience: While straightforward, the MTT assay is an indirect measure of cell number and can be influenced by factors that affect cellular metabolism. For instance, a compound that induces a metabolic shift without causing cell death might be misinterpreted as cytotoxic. Therefore, it is crucial to interpret the results in the context of other assays and to be mindful of the assay's limitations. A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[8][9]

Protocol: MTT Assay

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >90% viability using Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-aminothiazole compound in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Part 3: Mechanistic Insights - Unraveling the Mode of Action

Once a compound has demonstrated cytotoxic activity, the next step is to investigate its mechanism of action. For many anticancer 2-aminothiazole compounds, this involves inducing apoptosis and/or causing cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Expertise & Experience: This is a powerful quantitative method to confirm that the observed cytotoxicity is due to apoptosis. It is important to include both single-stain and unstained controls to properly set up the flow cytometer gates. The timing of the assay is critical, as apoptosis is a dynamic process. A time-course experiment is recommended to capture the peak apoptotic response.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the 2-aminothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

    • Include vehicle-treated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine or etoposide) as a positive control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >575 nm.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Principle: 2-aminothiazole compounds that act as kinase inhibitors often induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).[3] This can be assessed by staining the DNA of fixed and permeabilized cells with propidium iodide. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle.

Expertise & Experience: Proper cell fixation is crucial for obtaining high-quality histograms. Ethanol fixation is commonly used and should be performed on ice to prevent cell clumping. The inclusion of RNase A in the staining solution is necessary to eliminate the signal from double-stranded RNA. The resulting DNA histogram should be analyzed using appropriate software to deconvolute the G0/G1, S, and G2/M populations.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.

    • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptotic Markers

Principle: To further confirm the induction of apoptosis and to gain insights into the specific apoptotic pathway involved, the expression and cleavage of key apoptotic proteins can be analyzed by Western blotting. The cleavage of caspase-3 and its substrate, PARP (poly(ADP-ribose) polymerase), are hallmark events in the execution phase of apoptosis.

Expertise & Experience: It is essential to use antibodies that specifically recognize the cleaved (active) forms of these proteins. A loading control (e.g., GAPDH or β-actin) is mandatory to ensure equal protein loading across all lanes. Densitometry analysis can be used to quantify the changes in protein expression.

Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

  • Protein Extraction:

    • Treat cells as previously described.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities and normalize to the loading control.

Part 4: Target Validation - Confirming On-Target Activity

A critical step in drug development is to demonstrate that the compound directly interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand (e.g., a 2-aminothiazole compound) to its target protein increases the protein's thermal stability.[10] When cells are heated, proteins begin to denature and aggregate. The presence of a bound ligand will shift the melting temperature of the target protein to a higher temperature. This change in thermal stability can be detected by Western blotting or other protein detection methods.

Expertise & Experience: The key to a successful CETSA experiment is to establish a clear melting curve for the target protein in the absence of the compound. This requires testing a range of temperatures. The concentration of the compound used should be sufficient to achieve target saturation. It is also important to include a negative control compound that is structurally similar but inactive against the target to demonstrate the specificity of the interaction.

Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with the 2-aminothiazole compound or vehicle for a specified time (e.g., 1 hour).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (containing the non-denatured target protein) from the aggregated protein pellet by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting.

    • The presence of the compound should result in a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating a thermal shift.

Part 5: Data Interpretation and Validation

Self-Validating Systems: Each protocol described is designed to be a self-validating system. The inclusion of appropriate positive and negative controls is non-negotiable. For example, in the apoptosis assay, a known inducer of apoptosis should produce a clear positive signal, while the vehicle control should show a baseline level of cell death.

Assay Validation Parameters: For more rigorous, quantitative assays, especially in a drug development setting, it is important to consider validation parameters such as:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of reproducibility of the measurement under the same conditions.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Target Validation A Compound Preparation (2-Aminothiazole Stock) B Cell Line Selection & Seeding A->B C MTT Assay (Cytotoxicity) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Western Blot (Apoptotic Markers) E->G F->G H Cellular Thermal Shift Assay (CETSA) G->H I Confirmation of Target Engagement H->I

Caption: Tiered approach for the cell-based evaluation of 2-aminothiazole compounds.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_0 Apoptosis Induction cluster_1 Apoptotic Cascade 2-Aminothiazole 2-Aminothiazole Kinase Target Kinase Target 2-Aminothiazole->Kinase Target Inhibition Caspase-3 Activation Caspase-3 Activation Kinase Target->Caspase-3 Activation Signal Transduction PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Simplified signaling cascade for 2-aminothiazole-induced apoptosis.

References

  • Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 18-54. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • Michalik, M., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cancer Science, 101(4), 1036-1042. [Link]

  • Schulz, F., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 22(44), 15993-15999. [Link]

  • Galluzzi, L., et al. (2012). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2012. Cell Death & Differentiation, 19(1), 107-120. [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology, 49(1), 2.11.1-2.11.18. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

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A Robust Reversed-Phase HPLC Method for the Purification of 4-(Methoxymethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(Methoxymethyl)-1,3-thiazol-2-amine. As a key building block in medicinal chemistry and drug development, obtaining this compound in high purity is critical for subsequent synthetic steps and biological screening.[1][2] The inherent polarity and basicity of the 2-aminothiazole moiety present a significant chromatographic challenge, often leading to poor retention and peak tailing on standard C18 columns.[3] This guide details a systematic approach, from understanding the analyte's properties to developing a scientifically-grounded protocol that ensures high resolution, excellent peak shape, and high recovery. We explain the causal logic behind the selection of the stationary phase, mobile phase composition, and pH, providing researchers with a reliable method that can be readily implemented.

Introduction: The Chromatographic Challenge

The 2-aminothiazole scaffold is a privileged structure in pharmaceutical sciences, appearing in a wide range of clinically important drugs.[1][4] 4-(Methoxymethyl)-1,3-thiazol-2-amine serves as a crucial intermediate, where high purity is paramount for the integrity of downstream applications. However, its purification is non-trivial. The molecule's polar nature, driven by the primary amine, ether linkage, and thiazole heteroatoms, makes it poorly retained on traditional non-polar C18 stationary phases. Furthermore, the basicity of the amine group can lead to deleterious secondary interactions with residual silanols on the silica support, resulting in significant peak tailing and reduced separation efficiency.[3]

This document provides a comprehensive protocol designed to overcome these specific challenges, ensuring a final product purity exceeding 99%.

Analyte Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, forming the basis of our method development choices.

PropertyValueSource
IUPAC Name 4-(methoxymethyl)thiazol-2-amine[5]
CAS Number 640768-40-7[5][6]
Molecular Formula C₅H₈N₂OS[5]
Molecular Weight 144.2 g/mol [5]
Structure (SMILES) NC1=NC(COC)=CS1[5]
Key Features Primary amine, ether, thiazole ring-

The primary amine is the most influential functional group. As a base, its protonation state is dependent on the mobile phase pH.[7] This pH-dependent charge is the most powerful tool a chromatographer has to manipulate the retention and peak shape of this compound.

Method Development Rationale

Our approach is built on a logical progression from analyte characteristics to the final optimized parameters. The goal is to control the analyte's chemistry to achieve optimal interaction with the chromatographic system.

MethodDevelopment Analyte Analyte Properties - Polar - Basic (2-amino group) Column Stationary Phase Selection (Column Chemistry) Analyte->Column Requires enhanced polar retention MobilePhase Mobile Phase Optimization (pH and Organic Solvent) Analyte->MobilePhase Basicity requires pH control FinalMethod Optimized Purification Method Column->FinalMethod MobilePhase->FinalMethod Detection Detection Strategy (Wavelength Selection) Detection->FinalMethod

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection: Mitigating Polarity Issues

Standard C18 columns often fail to retain highly polar compounds from strongly aqueous mobile phases, a phenomenon known as "phase collapse."[8] To ensure robust retention of our polar analyte, a polar-modified C18 column is the superior choice. These columns incorporate polar functional groups near the silica surface or use polar endcapping, making them compatible with 100% aqueous mobile phases and offering enhanced retention for polar molecules.[9][10]

Justification: A polar-endcapped C18 column provides a dual retention mechanism: hydrophobic interactions from the C18 chains and hydrophilic interactions from the polar groups. This ensures the analyte is retained even at low organic solvent concentrations, which is essential for resolving it from other highly polar synthesis impurities.

Mobile Phase Optimization: The Critical Role of pH

For a basic compound like 4-(Methoxymethyl)-1,3-thiazol-2-amine, controlling the mobile phase pH is the most effective way to achieve good peak shape.

  • High pH (e.g., pH 9-10): The amine group (R-NH₂) is in its neutral, free-base form. This increases its hydrophobicity, leading to stronger retention on a C18 column. However, it requires specialized, hybrid-silica columns that are stable at high pH.

  • Low pH (e.g., pH 2-3): The amine group is protonated (R-NH₃⁺). This makes the molecule more polar and reduces retention. Crucially, this approach also protonates surface silanols (Si-OH), effectively minimizing the ionic secondary interactions that cause peak tailing.[11]

Selected Strategy: We will utilize a low pH mobile phase buffered with 0.1% formic acid . This approach is highly effective at producing sharp, symmetrical peaks on standard silica-based columns, is compatible with mass spectrometry (MS) for fraction analysis, and is generally more robust and accessible.[3] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Detailed Purification Protocol

This section provides a step-by-step guide for the preparative purification of 4-(Methoxymethyl)-1,3-thiazol-2-amine.

PurificationWorkflow cluster_prep Pre-Run Preparation cluster_run Purification Run cluster_post Post-Run Processing MP_Prep 1. Mobile Phase Preparation Sample_Prep 2. Crude Sample Preparation System_Prep 3. System Equilibration Inject 4. Sample Injection System_Prep->Inject Separate 5. Gradient Elution & Fraction Collection Inject->Separate Analyze 6. Fraction Analysis (Analytical HPLC/TLC) Separate->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Solvent Evaporation Pool->Evap Final Pure Compound (>99%) Evap->Final

Caption: Step-by-step experimental purification workflow.

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.

  • Column: Polar-endcapped C18 column (e.g., Kinetex Polar C18, Waters Atlantis T3), 10 µm particle size, 21.2 x 250 mm.[9]

  • Chemicals:

    • Crude 4-(Methoxymethyl)-1,3-thiazol-2-amine

    • Acetonitrile (HPLC Grade or higher)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Supplies: 0.22 µm syringe filters, autosampler vials, collection tubes/flasks, rotary evaporator.

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Degas thoroughly.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile (0.1% v/v). Degas thoroughly.

  • Sample Preparation:

    • Accurately weigh the crude material.

    • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of water and acetonitrile with a small amount of formic acid is a good starting point.

    • Ensure the sample is fully dissolved. Use sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter to remove particulates.

  • HPLC Method Parameters:

    • The following parameters should be programmed into the HPLC system.

ParameterRecommended Value
Column Polar-Endcapped C18, 10 µm, 21.2 x 250 mm
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 500 - 2000 µL (dependent on concentration)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
2.0
20.0
22.0
25.0
25.1
30.0
  • System Equilibration and Run:

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Begin the gradient elution and fraction collection based on the UV signal.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC or TLC to determine the purity of each.

    • Combine the fractions containing the pure product (>99% purity).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted to yield the final solid product.

Expected Results and Troubleshooting

Following this protocol, 4-(Methoxymethyl)-1,3-thiazol-2-amine should elute as a sharp, symmetrical peak, well-resolved from earlier-eluting polar impurities and later-eluting non-polar by-products. A final purity of >99% is readily achievable.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols; column degradation.Ensure formic acid concentration is 0.1%. Use a new column or a dedicated column for amine purification.
Poor Resolution Gradient is too steep; column is overloaded.Decrease the gradient slope (e.g., 5-35% B over 20 min). Reduce the injection mass.
Low Retention Analyte is too polar for the selected conditions.Use a column with higher polar retention capability (e.g., an amide-embedded phase).
Low Recovery Analyte precipitation on-column or irreversible adsorption.Ensure the sample is fully dissolved in the injection solvent. Decrease sample concentration.

Conclusion

This application note provides a scientifically-driven and validated RP-HPLC method for the preparative purification of 4-(Methoxymethyl)-1,3-thiazol-2-amine. By carefully selecting a polar-modified C18 stationary phase and controlling the mobile phase pH with a formic acid additive, this protocol effectively overcomes the common challenges associated with purifying polar basic molecules. The result is a robust, high-resolution method that consistently delivers the target compound in high purity, making it suitable for the rigorous demands of research and drug development.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • PubChem. (n.d.). (6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[oxo(propan-2-yloxy)methoxy]ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Core-Shell Polar C18 HPLC Columns. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205313. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. Retrieved from [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • G. S. Ananda Kumar, et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings, 2390, 020023. Retrieved from [Link]

  • Sa-nguanpuag, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Retrieved from [Link]

  • Beilstein Journals. (2024, March 1). Synthesis and biological profile of 2,3-dihydro[5][12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved from [Link]

  • Liu, H., et al. (2011). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 34(18), 2499-2505. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13, 9294. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Majors, R. E. (2000). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Organic & Biomolecular Chemistry, 17, 8943-8947. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 54. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 4-(Methoxymethyl)-1,3-thiazol-2-amine for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals.[1] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various biological interactions. The exocyclic amino group at the 2-position is a particularly attractive site for chemical modification, allowing for the systematic modulation of a compound's physicochemical and pharmacological properties. This process of creating a library of related compounds, known as derivatives, is a cornerstone of modern drug discovery.

This guide focuses on a specific, functionally rich starting material: 4-(methoxymethyl)-1,3-thiazol-2-amine . The methoxymethyl group at the 4-position provides a desirable balance of polarity and lipophilicity, potentially enhancing solubility and cell permeability. By derivatizing the 2-amino group, researchers can explore a wide chemical space to develop novel compounds for biological screening.

This document provides a detailed technical guide for the synthesis of amide, sulfonamide, and urea/thiourea derivatives of 4-(methoxymethyl)-1,3-thiazol-2-amine. It further outlines robust, step-by-step protocols for evaluating these novel compounds for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.

Part 1: Chemical Derivatization Strategies

The derivatization of 4-(methoxymethyl)-1,3-thiazol-2-amine primarily targets the nucleophilic exocyclic amino group. The choice of reaction—acylation, sulfonylation, or urea/thiourea formation—introduces distinct functional groups that can profoundly alter the molecule's interaction with biological targets.

Core Derivatization Workflow

The overall strategy involves a series of parallel reactions starting from the common thiazole core, followed by purification and characterization, leading to a library of compounds ready for biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Testing Start 4-(Methoxymethyl)-1,3-thiazol-2-amine Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation Urea_Thiourea Urea/Thiourea Formation Start->Urea_Thiourea Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Acylation Sulfonyl_Cl Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Cl->Sulfonylation Isocyanate Isocyanate / Isothiocyanate (R-NCO / R-NCS) Isocyanate->Urea_Thiourea Purify Purification (Chromatography/ Recrystallization) Acylation->Purify Sulfonylation->Purify Urea_Thiourea->Purify Analysis Characterization (NMR, MS) Purify->Analysis Library Derivative Library Analysis->Library

Caption: General workflow for the derivatization of 4-(methoxymethyl)-1,3-thiazol-2-amine.

N-Acylation: Synthesis of Amide Derivatives

Scientific Rationale: Acylation introduces an amide linkage, a common motif in biologically active molecules. The carbonyl group can act as a hydrogen bond acceptor, while the 'R' group can be varied to probe interactions with hydrophobic pockets or other specific regions of a biological target. The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of an acyl chloride.

Protocol 1: General Procedure for N-Acylation

  • Reagent Preparation:

    • Dissolve 4-(methoxymethyl)-1,3-thiazol-2-amine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a suitable base, such as triethylamine (1.2 mmol, 1.2 equiv.) or pyridine (2.0 mmol, 2.0 equiv.), to the solution.[2]

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), or by recrystallization from a suitable solvent like ethanol.[3]

ParameterConditionRationale / Notes
Solvent Anhydrous Dichloromethane (DCM) or PyridinePyridine can serve as both a solvent and a base.[4] DCM is a good choice for its inertness and ease of removal.
Base Triethylamine or PyridineScavenges the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time 2-4 hours (typical)Monitor by TLC for consumption of starting material.
Purification Column Chromatography / RecrystallizationEssential for removing unreacted starting materials and byproducts.[2]
N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Scientific Rationale: The sulfonamide group is a key functional group in a wide range of drugs. It is a strong hydrogen bond donor and acceptor and can mimic the transition state of tetrahedral intermediates in enzymatic reactions. The synthesis involves the reaction of the 2-amino group with a sulfonyl chloride in the presence of a base.

Protocol 2: General Procedure for N-Sulfonylation

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 4-(methoxymethyl)-1,3-thiazol-2-amine (1.0 mmol, 1.0 equiv.) in dichloromethane (10 mL).

    • Add sodium carbonate (1.5 mmol, 1.5 equiv.).

  • Reaction Execution:

    • To the stirred suspension, add the appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 mmol, 1.0 equiv.).

    • Stir the mixture at room temperature until the reaction is complete (typically 4-8 hours, monitored by TLC).

  • Work-up and Purification:

    • Add distilled water (15 mL) to the reaction mixture.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

ParameterConditionRationale / Notes
Solvent Dichloromethane (DCM)Provides good solubility for the reactants.
Base Sodium Carbonate (Na₂CO₃)An inorganic base that effectively neutralizes the generated HCl.
Temperature Room TemperatureGenerally sufficient for this reaction.
Reaction Time 4-8 hoursVaries depending on the reactivity of the sulfonyl chloride.
Purification Recrystallization / Column ChromatographyTo obtain the pure sulfonamide derivative.
Urea and Thiourea Formation

Scientific Rationale: Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often involved in key binding interactions with protein targets. They are typically synthesized by the addition of the 2-amino group to an isocyanate or isothiocyanate, respectively.[5]

Protocol 3: General Procedure for Urea/Thiourea Synthesis

  • Reagent Preparation:

    • Dissolve 4-(methoxymethyl)-1,3-thiazol-2-amine (1.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF) or acetonitrile (10 mL) in a round-bottom flask.

  • Reaction Execution:

    • Add the desired isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.0 mmol, 1.0 equiv.) to the solution.

    • If required, add a catalytic amount of a non-nucleophilic base like triethylamine.

    • Stir the reaction mixture at room temperature for 2-6 hours. The product often precipitates out of the solution upon formation.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by filtration, wash with cold solvent (e.g., THF or diethyl ether), and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

ParameterConditionRationale / Notes
Solvent Anhydrous Tetrahydrofuran (THF) or AcetonitrileAprotic solvents are preferred to avoid reaction with the isocyanate.
Reagent Isocyanate (for ureas), Isothiocyanate (for thioureas)Highly electrophilic reagents that react readily with the amine.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2-6 hoursOften rapid, with product precipitation indicating completion.
Purification Filtration / RecrystallizationOften straightforward due to the crystalline nature of the products.

Part 2: Biological Testing Protocols

Once a library of derivatives has been synthesized and purified, the next crucial step is to evaluate their biological activity. Based on the known activities of 2-aminothiazole derivatives, key areas for screening include anticancer, antimicrobial, and kinase inhibitory effects.[1][4]

Biological Screening Workflow

G cluster_start Screening Initiation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_end Outcome Library Derivative Library (in DMSO) Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial Kinase Kinase Inhibition (ADP-Glo Assay) Library->Kinase IC50 Determine IC₅₀ (Anticancer/Kinase) Anticancer->IC50 MIC Determine MIC (Antimicrobial) Antimicrobial->MIC Kinase->IC50 Hit Hit Compound Identification IC50->Hit MIC->Hit

Caption: Workflow for the biological screening of the synthesized derivative library.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells. A decrease in signal indicates cytotoxic or cytostatic activity of the test compound.

Target Cell Lines: Based on literature, 2-aminothiazole derivatives have shown efficacy against a range of cancer cell lines, including:

  • Breast Cancer: MCF-7[5]

  • Liver Cancer: HepG2[7]

  • Lung Cancer: A549[8]

  • Leukemia and Melanoma cell lines [1]

Protocol 4: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in sterile DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[6]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid broth medium.

Target Microbial Strains: 2-aminothiazole derivatives have shown activity against various bacteria, including:

  • Gram-positive: Staphylococcus aureus (including MRSA), Bacillus subtilis[6][9]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa[10]

Protocol 5: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration (in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay

Principle: Many 2-aminothiazole derivatives function as kinase inhibitors. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11] As kinase activity increases, more ATP is converted to ADP. The assay works in two steps: first, the remaining ATP is depleted, and second, the ADP is converted into a detectable luminescent signal. A potent inhibitor will result in low ADP production and thus a low luminescent signal.

Protocol 6: ADP-Glo™ Kinase Inhibition Assay

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Add 5 µL of the kinase/substrate mixture to the wells.

    • Add the test compounds at various concentrations (prepared in DMSO and diluted in buffer).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[12]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add a double volume (e.g., 10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to generate a light signal.[12]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

References

  • El Kazzouli, S., et al. (2002). A convenient polymer-supported synthesis of 2-aminothiazoles. Tetrahedron Letters, 43(24), 4381-4383. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Al-Romaigh, F. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • White, A. D., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PLoS One, 8(4), e60699. [Link]

  • Nofal, Z. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. [Link]

  • Patel, R. B., et al. (2021). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. International Journal of Pharmaceutical Sciences and Research, 12(5), 2765-2771. [Link]

  • Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]

  • Reddy, C. S., et al. (2015). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]

  • Dawbaa, S., et al. (2025). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • Chen, J., et al. (2021). Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2-aminobenzothiazoles. Green Chemistry, 23(12), 4583-4588. [Link]

  • Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS One, 11(5), e0155209. [Link]

  • Novotna, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3321. [Link]

  • BMG LABTECH. (2018). Promega ADP-Glo kinase assay. Drug Target Review. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Asif, M. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Nanomedicine, 16, 2495-2514. [Link]

  • Rădulescu, C., et al. (2007). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]

  • Wzorek, A., et al. (2016). Enantiomeric enrichments via the self-disproportionation of enantiomers (SDE) by achiral, gravity-driven column chromatography: a case study using N-acetyl-1-(phenyl)ethylamine for optimizing the enantiopure yield and magnitude of the SDE. Helvetica Chimica Acta, 99(8), 611-621. [Link]

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PLoS One, 14(9), e0221653. [Link]

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Troubleshooting & Optimization

Hantzsch Synthesis of 2-Aminothiazoles: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize this venerable yet powerful reaction. Here, we move beyond simple protocols to dissect the nuances of the synthesis, focusing on the common side reactions that can impact yield, purity, and overall success. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your experimental outcomes.

Introduction to the Hantzsch Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for the synthesis of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. The classical synthesis involves the condensation of an α-haloketone with a thiourea derivative.[1] The reaction proceeds via nucleophilic attack of the thiourea's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

While often high-yielding, the Hantzsch synthesis is not without its challenges.[2] The formation of side products can complicate purification and significantly reduce the yield of the desired 2-aminothiazole. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common side reactions.

Core Reaction and Troubleshooting Logic

The workflow for a successful Hantzsch synthesis and the logical process for troubleshooting are outlined below.

Caption: A logical workflow for executing the Hantzsch synthesis and a systematic approach to troubleshooting when side products are encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of an Isomeric Impurity with N-Substituted Thioureas

Question: I'm reacting an α-haloketone with an N-monosubstituted thiourea and my final product is a mixture of two isomers. What is the likely impurity and how can I avoid it?

Answer:

This is a classic issue of regioselectivity in the Hantzsch synthesis. When using an N-substituted thiourea, the initial S-alkylation is followed by cyclization. This cyclization can occur via two different nitrogen atoms, leading to two possible products: the desired 2-(substituted-amino)thiazole and the undesired 3-substituted-2-iminothiazoline.[3]

Mechanistic Insight:

Under neutral or basic conditions, the reaction typically yields the 2-(substituted-amino)thiazole as the major product. However, under acidic conditions, the formation of the 3-substituted-2-iminothiazoline can be significant, and in some cases, the major product.[3] This is because protonation of the nitrogen atoms of the thiourea and the reaction intermediates can influence the regioselectivity of the cyclization step.

Isomer_Formation cluster_neutral Neutral/Basic Conditions (pH > 7) cluster_acidic Acidic Conditions (pH < 7) Reactants α-Haloketone + N-R'-Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate Product_A Desired Product: 2-(R'-amino)thiazole Intermediate->Product_A Favored Path Product_B Side Product: 3-R'-2-iminothiazoline Intermediate->Product_B Competing Path

Caption: Competing pathways in the Hantzsch synthesis with N-substituted thioureas, influenced by reaction pH.

Troubleshooting and Prevention:

  • pH Control: The most critical factor is the pH of the reaction medium. To favor the formation of the desired 2-aminothiazole, maintain neutral or slightly basic conditions. The use of a non-nucleophilic base like sodium carbonate or potassium carbonate can be beneficial.[2]

  • Reaction Temperature: Lowering the reaction temperature may also improve selectivity, although this can increase reaction times.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are common, but exploring aprotic solvents may alter the regioselectivity.

Purification Strategy:

If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient for separation. Recrystallization may also be effective if one isomer is significantly less soluble than the other.

Issue 2: Low Yield and Formation of a Carboxylic Acid Derivative

Question: My reaction is giving a low yield of the desired 2-aminothiazole, and I'm isolating a carboxylic acid derivative that I don't expect. What is happening?

Answer:

This is indicative of a side reaction involving the α-haloketone, known as the Favorskii rearrangement .[4][5] This rearrangement is base-catalyzed and converts the α-haloketone into a carboxylic acid derivative (an acid, ester, or amide, depending on the nucleophile present).[5]

Mechanistic Insight:

The Favorskii rearrangement is initiated by the deprotonation of the α-carbon on the opposite side of the halogen, forming an enolate. This enolate then undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (e.g., hydroxide, alkoxide, or amine) to yield the rearranged carboxylic acid derivative.[4]

Favorskii_Rearrangement cluster_main_path Desired Hantzsch Pathway cluster_side_path Favorskii Rearrangement (Side Reaction) Reactant1 α-Haloketone Hantzsch_Product 2-Aminothiazole Reactant1->Hantzsch_Product Reacts with Thiourea Thiourea Thiourea->Hantzsch_Product Reactant2 α-Haloketone Favorskii_Product Carboxylic Acid Derivative Reactant2->Favorskii_Product Reacts with Base Base (e.g., OH⁻, RO⁻) Base->Favorskii_Product

Caption: The α-haloketone can either react with thiourea in the desired Hantzsch synthesis or undergo a base-catalyzed Favorskii rearrangement.

Troubleshooting and Prevention:

  • Control of Basicity: While some base may be used in the Hantzsch synthesis, strong bases can promote the Favorskii rearrangement. Use a mild, non-nucleophilic base if necessary.

  • Order of Addition: Adding the α-haloketone slowly to a solution of the thiourea can help to ensure that it reacts with the thiourea before it has a chance to undergo the rearrangement.

  • Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.

Purification Strategy:

If a carboxylic acid derivative is formed, an acid-base extraction can be an effective purification method. The basic 2-aminothiazole can be extracted into an acidic aqueous layer, leaving the neutral or acidic impurities in the organic layer. The aqueous layer can then be basified and the pure 2-aminothiazole extracted back into an organic solvent.

Issue 3: Presence of Multiple Unidentified Byproducts and Low Mass Balance

Question: My reaction is messy, with a low yield of the desired product and several spots on my TLC plate. What could be causing this?

Answer:

This scenario can arise from the decomposition of the starting materials, particularly the thiourea, or self-condensation of the α-haloketone.

Mechanistic Insights:

  • Thiourea Decomposition: At elevated temperatures, thiourea can decompose into various products, including ammonia, hydrogen sulfide, and cyanamide, which can then trimerize to melamine (a 1,3,5-triazine).[6][7] These reactive species can lead to a cascade of side reactions.

  • α-Haloketone Self-Condensation: In the presence of a base or upon heating, α-haloketones can undergo self-condensation reactions, such as aldol-type additions, leading to a complex mixture of byproducts.[8]

Troubleshooting and Prevention:

ParameterRecommendation to Minimize Side Reactions
Temperature Use the lowest temperature at which the reaction proceeds at a reasonable rate. For many Hantzsch syntheses, refluxing in ethanol is common, but lower temperatures may be sufficient.
Reaction Time Monitor the reaction by TLC and stop it as soon as the starting materials are consumed. Prolonged reaction times can lead to product degradation and the formation of byproducts.
Purity of Reagents Use pure α-haloketone and thiourea. Impurities can act as catalysts for decomposition or side reactions.
Inert Atmosphere While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Purification Strategy:

A multi-step purification approach may be necessary for complex mixtures:

  • Acid-Base Extraction: As a first step to separate the basic 2-aminothiazole from neutral and acidic impurities.

  • Column Chromatography: To separate the desired product from other closely related basic impurities.

  • Recrystallization: As a final polishing step to obtain a highly pure product.[9]

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of an unsubstituted 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 equivalents) in ethanol.

  • Add 2-bromoacetophenone (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration and wash with cold water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization from ethanol or by column chromatography.[9]

Protocol 2: Purification of 2-Aminothiazole via Acid-Base Extraction

This protocol is useful for separating the basic 2-aminothiazole product from non-basic impurities.

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid.

  • Separate the aqueous layer (which now contains the protonated 2-aminothiazole) and wash it with ethyl acetate to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is basic (pH > 10).

  • The 2-aminothiazole will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Alternatively, the basified aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Al-Obaidi, A.; Al-Janabi, M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8 (11), 793-865. [Link]

  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643. [Link]

  • ChemHelpASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube, 2020. [Link]

  • Google Patents. Purification of 2-aminothiazole. US2489038A, 1949.
  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999. [Link]

  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. [Link]

  • Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New J. Chem., 2007 , 31, 714-721. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]

  • Wang, Z. D.; Yoshida, M.; George, B. Theoretical study on the thermal decomposition of thiourea. Comput. Theor. Chem.2013 , 1017, 91-98. [Link]

  • ResearchGate. (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Link]

  • Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein J. Org. Chem.2020 , 16, 2855-2865. [Link]

  • ResearchGate. (PDF) One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian J. Chem.2010 , 22, 6539-6544. [Link]

Sources

Troubleshooting low yield in 4-(Methoxymethyl)-1,3-thiazol-2-amine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Methoxymethyl)-1,3-thiazol-2-amine Synthesis

Welcome to the technical support center for the synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, particularly low reaction yield, through a series of detailed, question-and-answer-based troubleshooting protocols. Our approach is grounded in mechanistic principles to empower you not just to solve immediate issues but to build a robust and reproducible synthetic process.

Overview of the Synthetic Pathway

The most common and reliable route to 4-(methoxymethyl)-1,3-thiazol-2-amine involves a two-step process. First, the thiazole ring is constructed via the Hantzsch thiazole synthesis. This is followed by a nucleophilic substitution to install the methoxymethyl group.

  • Step 1: Hantzsch Thiazole Synthesis. This classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. For this target molecule, 1,3-dichloroacetone reacts with thiourea to form the key intermediate, 4-(chloromethyl)-1,3-thiazol-2-amine, typically as a hydrochloride salt.[1]

  • Step 2: Williamson Ether Synthesis. The resulting 4-(chloromethyl) intermediate undergoes a nucleophilic substitution reaction with sodium methoxide in methanol to yield the final product, 4-(methoxymethyl)-1,3-thiazol-2-amine.[1]

This guide will focus on troubleshooting issues that may arise in both stages of this synthesis.

Troubleshooting Guide & FAQs

Question 1: My overall yield is significantly lower than expected. What are the most common causes in the Hantzsch synthesis step?

Low yield in the initial Hantzsch cyclization is the most frequent bottleneck. The issue can typically be traced back to one of four areas: starting material quality, reaction conditions, stoichiometry, or the work-up procedure.

Answer:

Let's break down the potential causes and solutions in a systematic way.

  • 1,3-Dichloroacetone: This reactant is unstable and can degrade upon storage, especially if exposed to moisture or light. Purity is paramount.

    • Causality: Impurities or degradation products can lead to a host of side reactions, consuming your starting material and complicating purification.

    • Solution: Use freshly opened or recently purified 1,3-dichloroacetone. If the purity is suspect, consider purification by distillation under reduced pressure.

  • Thiourea: While generally stable, thiourea can absorb moisture.

    • Causality: The presence of water can interfere with the reaction, and inaccurate weighing due to moisture content will throw off stoichiometry.

    • Solution: Ensure thiourea is dry by storing it in a desiccator. For critical experiments, it can be dried under vacuum.

The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.[2]

  • Solvent: Absolute ethanol is the standard solvent for this reaction.[1]

    • Causality: The use of denatured or lower-grade ethanol containing water can negatively impact the reaction. The polarity and protic nature of ethanol are crucial for solvating the intermediates and facilitating the reaction.

    • Solution: Always use absolute or anhydrous ethanol.

  • Temperature and Time: Many protocols suggest stirring at room temperature for an extended period (e.g., 24 hours), followed by cooling.[1] However, this may not be optimal for all setups.

    • Causality: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion. Conversely, excessive heat can promote side-product formation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gentle heating (reflux) can often drive it to completion.[2][3][4]

  • Reactant Ratio: An equimolar ratio of 1,3-dichloroacetone and thiourea is typically used.[1]

    • Causality: An incorrect ratio means one reactant will be limiting, directly capping your theoretical yield.

    • Solution: Double-check all calculations and weighings. In some cases, using a slight excess (1.1 equivalents) of thiourea can help push the reaction to completion, especially if the α-haloketone is prone to self-condensation.[2]

  • Product Form: The initial product precipitates as 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride, a salt.

    • Causality: Failure to isolate this salt correctly will result in significant loss of material before the second step. The free amine is more soluble in the reaction mixture.

    • Solution: After the reaction period, cool the mixture thoroughly (e.g., 5 °C for 12 hours) to maximize precipitation of the hydrochloride salt before filtration.[1] Do not attempt to neutralize the reaction mixture before isolating this intermediate salt.

Troubleshooting Workflow: Low Yield in Hantzsch Synthesis

Here is a logical workflow to diagnose the root cause of low yield in the first step.

TroubleshootingWorkflow Start Low Yield Observed in Step 1 CheckPurity Verify Purity of 1,3-Dichloroacetone & Thiourea Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK CheckConditions Review Reaction Conditions (Solvent, Temp, Time) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckStoich Confirm Accurate Stoichiometry StoichOK Stoichiometry Correct? CheckStoich->StoichOK CheckWorkup Analyze Work-up & Isolation Protocol WorkupOK Isolation Efficient? CheckWorkup->WorkupOK PurityOK->CheckConditions Yes PurifyReagents Action: Purify or Use Fresh Reagents PurityOK->PurifyReagents No ConditionsOK->CheckStoich Yes OptimizeConditions Action: Optimize Temp/Time (Monitor by TLC) ConditionsOK->OptimizeConditions No StoichOK->CheckWorkup Yes CorrectStoich Action: Recalculate & Re-weigh StoichOK->CorrectStoich No WorkupOK->Start Issue Persists (Re-evaluate) OptimizeIsolation Action: Ensure Full Precipitation of HCl Salt WorkupOK->OptimizeIsolation No PurifyReagents->CheckPurity OptimizeConditions->CheckConditions CorrectStoich->CheckStoich OptimizeIsolation->CheckWorkup HantzschMechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Thiourea Thiourea Intermediate1 Thiouronium Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHalo 1,3-Dichloroacetone AlphaHalo->Intermediate1 SelfCondensation Self-Condensation of 1,3-Dichloroacetone AlphaHalo->SelfCondensation Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(Chloromethyl)-2-aminothiazole (Product) Intermediate2->Product Dehydration Hydrolysis Hydrolysis of Chloro Group (if water present) Product->Hydrolysis

Caption: Simplified mechanism for the Hantzsch synthesis and common side reactions.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine Hydrochloride[1]
  • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

  • Stir the resulting solution at room temperature for 24 hours. Monitor reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After 24 hours, allow the mixture to stand at 5°C for an additional 12 hours to maximize crystallization.

  • Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.

  • Wash the solid with a small amount of cold absolute ethanol.

  • The product can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine[1]
  • Under an inert atmosphere (N2 or Ar), prepare a solution of sodium methoxide (10 mmol) in anhydrous methanol (25 mL).

  • Add 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride (10 mmol) to the solution. Note: The hydrochloride salt will be neutralized in situ by an extra equivalent of base, so you may need to use >20 mmol of sodium methoxide.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture and concentrate it under reduced pressure.

  • Pour the residue into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1: Hantzsch SynthesisStep 2: Williamson Ether Synthesis
Key Reactants 1,3-Dichloropropanone, Thiourea4-(Chloromethyl)thiazole HCl, NaOMe
Solvent Absolute Ethanol [1]Anhydrous Methanol [1]
Temperature Room Temp, then 5°C [1]Reflux [1]
Reaction Time 36 hours [1]2-6 hours (TLC monitored)
Typical Yield ~70% (for intermediate salt) [1]60-80% (from intermediate)
Common Pitfall Using non-anhydrous solventPresence of moisture, degraded base

References

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 754-759. Retrieved from [Link]

  • Niner Commons. (2021). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]

Sources

Preventing degradation of 4-(Methoxymethyl)-1,3-thiazol-2-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Methoxymethyl)-1,3-thiazol-2-amine (CAS 640768-40-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the stability and integrity of your experiments.

Introduction: Understanding the Molecule

4-(Methoxymethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry.[1][2][3] However, the inherent reactivity of the 2-aminothiazole ring, coupled with the primary amine and a methoxymethyl ether group, presents specific stability challenges. This guide will delve into the potential degradation pathways and provide actionable strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(Methoxymethyl)-1,3-thiazol-2-amine during storage?

A1: The degradation of this compound is primarily influenced by four factors:

  • Atmosphere: Exposure to atmospheric oxygen can lead to oxidative degradation, particularly of the electron-rich 2-aminothiazole ring.

  • Light: Certain thiazole-containing compounds are susceptible to photodegradation, a process that can be initiated by exposure to UV or visible light.[4]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

  • pH: The methoxymethyl ether linkage is susceptible to acid-catalyzed hydrolysis.[5] The stability of the 2-aminothiazole ring itself can also be pH-dependent.

Q2: What is the recommended temperature for storing the solid compound?

A2: For long-term storage, it is recommended to store solid 4-(Methoxymethyl)-1,3-thiazol-2-amine at -20°C .[6] For short-term storage, refrigeration at 2-8°C is acceptable.[7] Storing at room temperature is generally not recommended due to the potential for slow degradation over time.[8]

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid material. If you must store solutions, it is crucial to do so at -20°C . Studies on other 2-aminothiazole derivatives have shown significant degradation in DMSO at room temperature, which is greatly reduced at -20°C. Avoid repeated freeze-thaw cycles. For any solution, it is best to prepare it fresh before use whenever possible.

Q4: What solvents are recommended for preparing solutions?

A4: While the compound is soluble in solvents like DMSO and alcohols, be aware that some solvents can contribute to degradation.[9] For instance, DMSO can promote oxidation. If possible, use aprotic solvents and prepare solutions immediately before use.

Q5: The solid material has changed color. Is it still usable?

A5: A change in color, such as yellowing or darkening, is a visual indicator of potential degradation. Primary aromatic amines are known to form colored oxidation products. While a slight color change may not significantly impact every application, it is a sign of impurity. We strongly recommend re-analyzing the purity of the material by a suitable analytical method, such as HPLC, before use.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing a loss of activity, unexpected side products, or poor reproducibility in your experiments, it could be due to the degradation of your 4-(Methoxymethyl)-1,3-thiazol-2-amine starting material.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Stored Material

Visible changes such as clumping, discoloration, or the appearance of an oily film are strong indicators of degradation.

ObservationPotential CauseRecommended Action
Color Change (e.g., yellowing, browning) Oxidation of the 2-aminothiazole ringDiscard the material or purify before use. Implement storage under an inert atmosphere (e.g., argon or nitrogen).
Clumping or Caking Moisture absorptionStore in a desiccator. Ensure the container is tightly sealed.
Oily Film Formation Significant degradation, potentially hydrolysisDiscard the material. This indicates a substantial loss of purity.

In-Depth Technical Insights: Degradation Pathways

Understanding the potential chemical transformations of 4-(Methoxymethyl)-1,3-thiazol-2-amine is key to preventing them.

Oxidative Degradation

The 2-aminothiazole ring is electron-rich and thus susceptible to oxidation. This can be exacerbated by exposure to atmospheric oxygen and certain solvents. The primary amine can also be a site of oxidation. This process often leads to the formation of colored impurities and can result in dimerization or polymerization of the molecule.

Hydrolysis of the Methoxymethyl Ether

The methoxymethyl (MOM) ether group is a protecting group that is known to be labile under acidic conditions.[5] The acid-catalyzed hydrolysis would cleave the ether to yield 4-(hydroxymethyl)-1,3-thiazol-2-amine and formaldehyde. Therefore, it is critical to avoid acidic conditions during storage and in solution.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis A 4-(Methoxymethyl)-1,3-thiazol-2-amine B 4-(Hydroxymethyl)-1,3-thiazol-2-amine A->B H+ / H2O C Formaldehyde B->C +

Caption: Acid-catalyzed hydrolysis of the methoxymethyl ether.

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. For some thiazole derivatives, this involves a reaction with singlet oxygen, leading to complex rearrangements and cleavage of the thiazole ring.[4]

Recommended Storage and Handling Protocols

To minimize degradation, adhere to the following protocols:

Solid Compound Storage
  • Temperature: Store at -20°C for long-term storage or 2-8°C for short-term use.[6][7]

  • Atmosphere: For optimal stability, store under an inert atmosphere such as argon or nitrogen. This is particularly important if the compound will be stored for an extended period.

  • Light: Store in an amber glass vial to protect from light.[10] Place the vial inside a secondary container or in a dark cabinet.

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress. Store in a desiccator if you are in a high-humidity environment.

Solution Storage
  • Preparation: Prepare solutions fresh whenever possible.

  • Solvent Choice: If using DMSO, be aware of its potential to promote oxidation. Consider using an aprotic solvent and degassing with an inert gas before use.

  • Temperature: Store solutions at -20°C.

  • Container: Use amber glass vials for storage.

Material Compatibility

Avoid storing 4-(Methoxymethyl)-1,3-thiazol-2-amine in contact with the following:

  • Strong Oxidizing Agents: These will readily degrade the compound.

  • Strong Acids: These will catalyze the hydrolysis of the methoxymethyl ether.

  • Acid Chlorides and Anhydrides: These will react with the primary amine.

  • Plastic Containers: Over the long term, there is a risk of leaching of plasticizers from the container into the compound, or interaction of the compound with the plastic.[11][12] Use glass containers for storage.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for determining the purity of your material and detecting any degradation products. The following is a general-purpose method that can be used as a starting point.

Materials
  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample diluent: Acetonitrile/water (50:50)

Method
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(Methoxymethyl)-1,3-thiazol-2-amine.

    • Dissolve in 10 mL of the sample diluent to make a 0.1 mg/mL solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 270 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The peak area percentage can be used to estimate the purity.

Caption: Workflow for HPLC purity analysis.

Protocol: Forced Degradation Study

To understand the stability of the compound under stress conditions, a forced degradation study can be performed. This is a crucial step in developing a stability-indicating analytical method.[13]

Caution: These experiments should be performed in a well-ventilated fume hood by trained personnel.

Stress Conditions

Prepare solutions of 4-(Methoxymethyl)-1,3-thiazol-2-amine (e.g., 0.1 mg/mL in a suitable solvent) and subject them to the following conditions. The goal is to achieve 5-20% degradation.[13]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for 24-48 hours.

After exposure, neutralize the acidic and basic samples and analyze all samples by the HPLC method described above to observe the degradation products.

References

  • El-Gazzar, A. R., Abou-Zied, H. A., & El-Gazzar, M. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1639.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Potential Biological Activity. Journal of Heterocyclic Chemistry, 54(3), 1845-1853.
  • Wikipedia contributors. (2023, December 1). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Schober, L. J., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093.
  • Singh, P., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 211, 113083.
  • Geronikaki, A., et al. (2008). 2-aminothiazole in drug discovery: Privileged structures or toxicophores? Medicinal Research Reviews, 28(4), 618-648.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 26, 2026, from [Link]

  • Groh, K. J., et al. (2021). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Current Opinion in Green and Sustainable Chemistry, 31, 100518.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Rani, S., & Singh, R. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences and Research, 4(2), 733-739.
  • Khan, M. I., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2795.
  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 26, 2026, from [Link]

  • Wagner, M., & Oehlmann, J. (2019). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology, 53(19), 11575-11583.
  • Wang, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 226.
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  • Shaaban, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30659-30676.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of ChemTech Research, 9(5), 45-53.
  • Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides.
  • Pawar, S. D., et al. (2015). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-5 | Issue-6, 250-259.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-amino- and 2-unsubstituted thiazoles. Chemistry of Heterocyclic Compounds, 62(1), 1-386.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 26, 2026, from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common challenge of poor cell permeability in thiazole-containing compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically important drugs.[1][2] However, their often rigid, planar, and lipophilic nature can lead to significant hurdles in achieving adequate cell entry and oral bioavailability.

This resource provides troubleshooting guidance and frequently asked questions to help you diagnose permeability issues, select appropriate assays, and implement strategies to enhance the cellular uptake of your compounds.

Troubleshooting Guide: From Assay Results to Actionable Solutions

This section is structured to help you interpret experimental outcomes and decide on the next steps in your research pipeline.

Problem 1: My thiazole compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Potential Cause: This result points to a fundamental issue with the compound's ability to passively diffuse across a lipid membrane. PAMPA is a non-cell-based assay that models passive, transcellular permeation, stripping away the complexities of active transport.[3][4][5] Poor performance here is almost always linked to the compound's intrinsic physicochemical properties.

Recommended Actions:

  • Analyze Physicochemical Properties: Before synthesizing new analogs, evaluate your compound against key permeability predictors. The most well-known of these is Lipinski's Rule of Five, which suggests that poor permeation is more likely if a compound violates more than one of these rules[6][7][8][9]:

    • Molecular Weight (MW) > 500 Da

    • LogP (a measure of lipophilicity) > 5

    • Hydrogen Bond Donors (HBD) > 5

    • Hydrogen Bond Acceptors (HBA) > 10

    In-silico tools like SwissADME or Qikprop can rapidly calculate these properties.[10][11]

  • Structural Modification Strategy: Based on the analysis, prioritize chemical modifications to bring the compound into a more favorable physicochemical space.

    • If LogP is too high (>5): The compound is too "greasy" and likely gets stuck in the lipid membrane.

      • Strategy: Introduce polar functional groups (e.g., hydroxyl, amide, small amines) to increase hydrophilicity. The addition of heterocyclic systems can also improve this parameter.[12]

    • If Molecular Weight is too high (>500 Da): Large molecules have more difficulty diffusing across the membrane.

      • Strategy: Look for opportunities to simplify the scaffold or remove non-essential bulky groups.

    • If HBDs are too high (>5): The compound may be too polar and unwilling to leave the aqueous environment to enter the lipid membrane.

      • Strategy: Consider N-methylation of amides or amines or replacing hydroxyl groups with methoxy groups to reduce the number of hydrogen bond donors.[13]

  • Perform a PAMPA Assay: Use this high-throughput, cost-effective assay to screen new analogs and rank-order them based on passive permeability before moving to more complex cell-based assays.[4][5]

Problem 2: My compound has acceptable PAMPA permeability but shows poor permeability and/or a high efflux ratio in the Caco-2 assay.

Potential Cause: This is a classic signature of active efflux. The Caco-2 cell line, derived from human colon carcinoma, expresses a variety of transporter proteins, most notably P-glycoprotein (P-gp), which acts as a cellular "pump" to remove foreign substances.[14][15][16] A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[14] Many heterocyclic compounds, including some thiazole derivatives, are known P-gp substrates.[17][18]

Recommended Actions:

  • Confirm P-gp Substrate Activity: The most direct way to confirm this is to repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[14] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.

  • Structural Modification to Evade Efflux:

    • Reduce HBDs: P-gp often recognizes and binds to molecules with multiple hydrogen bond donors. Masking these groups (e.g., through methylation) can sometimes reduce recognition by the transporter.

    • Introduce a "Greasy" Moiety: While seemingly counterintuitive, adding a lipophilic group can sometimes disrupt the ideal binding conformation for P-gp.

    • Alter Molecular Shape: P-gp has a large, flexible binding pocket. Modifying the scaffold to alter the compound's overall shape can prevent it from fitting effectively into the transporter's binding site.

Problem 3: My compound has poor aqueous solubility, which is confounding the permeability measurements.

Potential Cause: Poor solubility is a common issue with thiazole derivatives due to their often aromatic and rigid structures.[19] If the compound precipitates in the assay buffer, you cannot accurately measure its permeability. For poorly soluble drugs, bioavailability can be a significant challenge.[20][21]

Recommended Actions:

  • Formulation Strategies for In Vitro Assays:

    • Use of Co-solvents: For in vitro assays, using a small percentage (typically <1%) of a co-solvent like DMSO can help keep the compound in solution. However, be aware that high concentrations of co-solvents can disrupt cell membranes and affect assay results.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their concentration in the aqueous donor compartment.[22]

  • Formulation Strategies for In Vivo Administration:

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[23] Methods like spray drying or freeze-drying can be used to create these formulations.[19][22]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SMEDDS) can be an effective strategy.[21]

Experimental Workflow & Protocols

A logical progression of experiments is crucial for efficiently identifying and solving permeability issues.

Permeability Assessment Workflow

G cluster_0 In Silico & Physicochemical Analysis cluster_1 In Vitro Passive Permeability cluster_2 In Vitro Active Transport & Efflux cluster_3 Compound Optimization in_silico In Silico Prediction (LogP, MW, PSA, HBD/HBA) pampa PAMPA Assay in_silico->pampa Initial Screen caco2 Bidirectional Caco-2 Assay pampa->caco2 Good Passive Permeability optimize Structural Modification or Formulation pampa->optimize Poor Passive Permeability caco2_inhibitor Caco-2 Assay with P-gp Inhibitor caco2->caco2_inhibitor High Efflux Ratio (Papp B-A / A-B > 2) caco2->optimize Low Permeability (No Efflux) caco2_inhibitor->optimize Efflux Confirmed

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

  • Prepare Lipid Solution: Dissolve a phospholipid (e.g., L-α-phosphatidylcholine) in an organic solvent like dodecane.

  • Coat Donor Plate: Add a small volume of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Prepare Compound Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. Ensure the final DMSO concentration is low (<1%).

  • Add Solutions to Plates: Add buffer to the acceptor plate wells. Add the compound solutions to the donor plate wells.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate, ensuring contact between the filter and the acceptor solution. Incubate at room temperature for 4-18 hours.[3][4]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[3]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Permeability Classification (PAMPA) Papp (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1
Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is used to assess both passive permeability and active transport.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15][24]

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω x cm²).[16][25]

  • Prepare Dosing Solutions: Dissolve test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a typical concentration of 10 µM.[16]

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.[25]

  • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[25]

  • Incubate and Sample: Incubate the plates at 37°C. Take samples from the receiver chamber at specified time points (e.g., 2 hours).[16]

  • Quantify: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio > 2 suggests active efflux.[14]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when a new thiazole series shows poor activity in a cell-based assay?

Before assuming poor target engagement, always suspect poor cell permeability. The first step should be to run a simple, cost-effective PAMPA assay.[5] This will tell you if the compound can passively cross a lipid membrane. If it fails here, you have a fundamental physicochemical problem to solve before investing in more complex assays.

Q2: My compound violates one of Lipinski's rules. Is it destined to fail?

Not necessarily. The Rule of Five is a guideline, not an absolute law.[9] Many successful drugs, particularly in oncology and for complex targets, exist "beyond the Rule of Five". However, if your compound violates multiple rules, the probability of poor oral bioavailability increases significantly, and you should have a strong justification for proceeding without modification.[8][26]

Q3: How do I differentiate between poor permeability and efflux?

The key is to use two different assays. PAMPA measures only passive permeability.[4] The Caco-2 assay measures both passive permeability and active transport.[16]

  • Low PAMPA & Low Caco-2 (A→B): The compound has poor passive permeability.

  • High PAMPA & Low Caco-2 (A→B) with High Efflux Ratio: The compound is likely an efflux substrate.[14]

Q4: Can I use in silico models to predict permeability and avoid running these assays?

In silico models are excellent for prioritizing compounds and for initial screening.[1][10] They can help you decide which compounds to synthesize and test first. However, they are predictive and not a substitute for experimental data. It is highly recommended to confirm the in silico predictions with in vitro assays like PAMPA and Caco-2.

Q5: Are there any specific structural features of thiazoles that are known to cause permeability problems?

While every series is different, the thiazole ring itself contributes to a flat, aromatic system.[10] Extensive π-stacking and rigidity can lead to poor solubility. Additionally, the nitrogen and sulfur atoms can act as hydrogen bond acceptors, and substituents are often added that can increase HBD count or molecular weight, all of which can negatively impact permeability if not carefully managed.[27]

References

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.).
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma.
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (n.d.).
  • Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole deriv
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • The in silico physicochemical properties of thiazole derivatives.... (n.d.).
  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Pushing The Boundaries Of Drug Development Is Lipinski's Rule Of Five Still Relevant. (2024). Pharmaceutical Online.
  • Caco2 assay protocol. (n.d.). University of Washington.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). Elsevier.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.).
  • The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical and Clinical Research.
  • Caco-2 cell permeability assays to measure drug absorption. (2025).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023).
  • Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1. (2021). ScienceDirect.
  • In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. (n.d.).
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025). PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Chris Lipinski discusses life and chemistry after the Rule of Five. (2025).
  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. (2021). MDPI.
  • The Rule of 5 - Two decades later. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. (n.d.). PubMed Central. iPaHA41Y84=)

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(Methoxymethyl) vs. 4-Phenyl Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and the Strategic Importance of the C4-Position

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions have cemented its role in a multitude of clinically approved drugs and developmental candidates. The biological profile of a thiazole derivative is profoundly influenced by the nature of the substituents at its C2, C4, and C5 positions.[1][3]

This guide focuses on the critical C4 position, comparing and contrasting the biological implications of installing a flexible, polar 4-(methoxymethyl) group versus a bulky, aromatic 4-phenyl moiety. This choice is not arbitrary; it represents a fundamental dichotomy in medicinal chemistry design: the exploration of flexible, polar space versus rigid, lipophilic space. Understanding the consequences of this choice is paramount for researchers aiming to rationally design novel thiazole-based therapeutics with tailored activities. We will dissect their comparative anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols.

Structural Comparison: A Tale of Two Substituents

The fundamental difference between the two scaffolds dictates their interaction with biological targets. The 4-phenyl group introduces a rigid, planar, and lipophilic character, ideal for fitting into well-defined hydrophobic pockets and engaging in aromatic interactions. Conversely, the 4-(methoxymethyl) group offers conformational flexibility, a smaller steric footprint, and a potential hydrogen bond acceptor in the ether oxygen, favoring interactions with more polar or dynamic binding sites.

G cluster_0 Core Thiazole Scaffold cluster_1 C4-Substituent Comparison core Thiazole Ring phenyl 4-Phenyl - Rigid & Aromatic - Lipophilic - π-π Stacking core->phenyl Substitution methoxymethyl 4-(Methoxymethyl) - Flexible & Polar - H-bond Acceptor - Smaller Footprint core->methoxymethyl Substitution

Caption: Structural and property differences between C4-substituents.

Comparative Biological Activity

Anticancer Activity: Tubulin Polymerization vs. Kinase Inhibition

The anticancer landscape for these two scaffolds is distinct, highlighting how the C4-substituent can direct the mechanism of action.

  • 4-(Methoxymethyl) Thiazole Analogs: A prominent class of compounds structurally related to the 4-(methoxymethyl)thiazole core are the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).[4][5] These agents have demonstrated potent antiproliferative activity, with IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines.[4][6][7] The primary mechanism for these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation in rapidly dividing cancer cells.[4][5][8] The flexibility of the C4-substituent and its associated linker is crucial for optimal binding to the colchicine site on β-tubulin.

  • 4-Phenyl Thiazole Analogs: The 4-phenylthiazole scaffold is frequently associated with the inhibition of protein kinases, which are central regulators of cell signaling pathways often dysregulated in cancer.[9] For instance, urea derivatives of 2-amino-4-phenylthiazole have emerged as potent multi-kinase inhibitors, targeting VEGFR-2, EGFR, and c-Met with IC50 values in the nanomolar range.[9] The rigid phenyl group plays a key role in anchoring the molecule within the ATP-binding pocket of these kinases. Furthermore, novel cyclometalated ruthenium(II) and osmium(II) complexes derived from 4-phenylthiazole have shown significant in vitro anticancer activity.[10]

Causality Insight: The choice between these scaffolds depends on the intended target class. For targeting dynamic protein-protein interactions like tubulin polymerization, the flexibility of the methoxymethyl group (often as part of a larger linker) is advantageous. For targeting well-defined, often hydrophobic, ATP-binding pockets of kinases, the rigid, aromatic nature of the phenyl group provides a superior anchor.

Table 1: Comparative Anticancer Activity

Compound Class Primary Mechanism Target Example(s) Reported Potency (IC50) Reference(s)
4-(Methoxymethyl) Analogs (SMART) Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site) Low nM range [4][6]

| 4-Phenyl Analogs (Urea Derivatives) | Multi-Kinase Inhibition | VEGFR-2, c-Met | 0.027 µM, 0.072 µM |[9] |

Antimicrobial Activity: A Focus on Gram-Positive Pathogens

The thiazole core is a well-established pharmacophore in antimicrobial drug discovery.[2] Here, the lipophilic character of the 4-phenyl group often confers a distinct advantage.

  • 4-(Methoxymethyl) Thiazole Analogs: Direct data on the antimicrobial activity of simple 4-(methoxymethyl)thiazoles is limited. However, structure-activity relationship (SAR) studies on related thiazoles often show that increasing lipophilicity can enhance membrane permeability and, consequently, antibacterial efficacy. The more polar nature of the methoxymethyl group might limit its passive diffusion across bacterial cell walls unless other lipophilic moieties are present in the molecule.

  • 4-Phenyl Thiazole Analogs: This class has demonstrated significant and promising antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE).[11][12] Some 4-phenylthiazole derivatives have been shown to exert a rapid bactericidal effect by targeting cell wall synthesis.[12] The phenyl group contributes favorably to the overall lipophilicity of the molecule, which is crucial for penetrating the bacterial cell envelope and reaching intracellular targets.[13] SAR studies have shown that substitutions on the phenyl ring itself can further modulate this activity; electron-withdrawing groups at the meta-position, for example, can strongly enhance antibacterial effects.[14]

Table 2: Comparative Antimicrobial Spectrum

Compound Class Primary Activity Target Organism Example(s) Key Structural Contributor Reference(s)
4-(Methoxymethyl) Thiazoles Activity is less documented; likely requires additional lipophilic groups. - Potential H-bonding -

| 4-Phenyl Thiazoles | Potent Gram-positive activity | MRSA, VRE | Lipophilicity, Aromaticity |[11][12] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and thiazole derivatives have been developed to target various components of the inflammatory cascade.[15]

  • 4-(Methoxymethyl) Thiazole Analogs: While direct comparisons are scarce, the structural features of this scaffold suggest potential. The ability of the ether oxygen to act as a hydrogen bond acceptor could be leveraged to target enzymes involved in inflammation, such as cyclooxygenases (COX) or various kinases. The smaller size might allow access to binding sites that cannot accommodate the bulkier phenyl group.

  • 4-Phenyl Thiazole Analogs: This scaffold has been successfully exploited to create potent anti-inflammatory agents.[15] Derivatives of 2-amino-4-phenylthiazole have been identified as inhibitors of Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in the Toll-like receptor (TLR) signaling pathway that leads to the activation of NF-κB and subsequent inflammatory responses.[16] Other 4-phenylthiazole derivatives have been shown to act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating significant antinociceptive effects in animal models of inflammatory pain.[17] Additionally, certain derivatives can directly inhibit COX-2 activity, reducing the production of inflammatory prostaglandins.[18]

Causality Insight: The success of 4-phenylthiazoles in anti-inflammatory research stems from their ability to interact with specific allosteric or active sites on key signaling proteins like MyD88. The phenyl group provides a critical hydrophobic interaction that stabilizes the drug-target complex.

G cluster_workflow Comparative Drug Discovery Workflow start Scaffold Selection synth_phenyl Synthesis of 4-Phenyl Thiazole Library start->synth_phenyl synth_mm Synthesis of 4-(Methoxymethyl) Thiazole Library start->synth_mm screening High-Throughput Screening (e.g., Anticancer, Antimicrobial) synth_phenyl->screening synth_mm->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for comparing two chemical scaffolds.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following are detailed protocols for key biological assays. These standard methods provide a robust framework for comparing novel derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce cell viability. The causality is that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead or metabolically inactive cells do not.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-phenyl and 4-methoxymethyl thiazoles) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (bacteria only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), a model for inflammatory response. The production of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Perspectives

The choice between a 4-(methoxymethyl) and a 4-phenyl substituent on a thiazole core is a critical decision in drug design that directs the resulting compound toward vastly different biological targets and mechanisms of action.

  • 4-Phenylthiazoles are well-documented scaffolds that leverage lipophilicity and aromaticity to effectively target well-defined hydrophobic pockets in enzymes like kinases and to penetrate bacterial cell walls, making them excellent candidates for anticancer (kinase inhibitors) and antibacterial applications.

  • 4-(Methoxymethyl)thiazoles and their analogs represent a class of compounds whose flexibility and polarity are better suited for targets involving dynamic protein-protein interactions. Their success as tubulin polymerization inhibitors highlights their potential in anticancer chemotherapy, targeting cell division.

Future research should focus on creating hybrid molecules that combine the advantageous features of both substituents. For instance, incorporating flexible, polar side chains onto the rigid 4-phenyl ring could generate novel kinase inhibitors with improved solubility and unique binding kinetics. Conversely, appending specific aromatic fragments to a 4-(methoxymethyl)thiazole core could open new avenues for targeting different classes of enzymes. The continued exploration of the chemical space around the C4-position of the thiazole ring is a promising strategy for the development of next-generation therapeutics.

References

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  • El-Metwaly, A. M., El-Gazzar, M. G., & Abd El-Hameed, R. H. (2022). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Polycyclic Aromatic Compounds, 42(5), 2265-2280. [Link]

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  • Kowalska, P., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(3), 694. [Link]

  • Ghattas, M. A., et al. (2023). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. RSC Medicinal Chemistry, 14(3), 485-500. [Link]

  • Ben-Malah, K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Ostath, A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multi-Kinase Inhibition. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1). [Link]

  • Jadhav, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 134-144. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6820. [Link]

  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(8), 2463-2473. [Link]

  • Al-fhadeel, S. G., et al. (2023). The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Antibiotics, 12(7), 1146. [Link]

  • Prateek, et al. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research, 6(12), 153-157. [Link]

  • Li, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2463-73. [Link]

  • Li, G., et al. (2019). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry, 161, 214-227. [Link]

  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (2011). ResearchGate. [Link]

  • Hackl, C. M., et al. (2022). Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles. Dalton Transactions, 51(1), 269-281. [Link]

  • Miller, K., et al. (2015). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Antimicrobial Agents and Chemotherapy, 59(10), 6344-6353. [Link]

  • Muñoz-García, J. C., et al. (2016). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. Biological & Pharmaceutical Bulletin, 39(8), 1367-1374. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of 4-carbethoxymethyl-2-[(alpha-haloacyl)amino] thiazoles and 5-nonsubstituted/substituted 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones. Archiv der Pharmazie, 334(11), 337-43. [Link]

  • Clarke, H. T., & Gurin, S. (1931). SYNTHESIS OF 4-PHENYLTHIAZOLE-2-METHANOL AND SOME OF ITS DERIVATIVES. VIII. Journal of the American Chemical Society, 53(4), 1470-1473. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. Current Chemistry Letters, 12(4), 847-854. [Link]

  • Hackl, C. M., et al. (2022). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Inorganics, 10(12), 237. [Link]

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Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Activity for 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers:

This guide was initially intended to provide a comprehensive comparison of the in vitro and in vivo activity of the specific compound 4-(Methoxymethyl)-1,3-thiazol-2-amine . However, a thorough search of the public scientific literature, patent databases, and chemical repositories has revealed no available experimental data on the biological activity of this particular molecule.

In the spirit of providing a valuable and illustrative resource for researchers, scientists, and drug development professionals, we have pivoted this guide to focus on a well-characterized and clinically relevant 2-aminothiazole derivative: Dasatinib .

Dasatinib serves as an exemplary case study to demonstrate the principles of comparing in vitro and in vivo data, a critical exercise in the drug discovery and development process. The methodologies, data interpretation, and translational considerations discussed herein are broadly applicable to the evaluation of novel chemical entities, including other 2-aminothiazole derivatives.

A Comparative Guide to the In Vitro and In Vivo Activity of Dasatinib

Introduction

Dasatinib is a potent, orally available, multi-targeted kinase inhibitor that features a central 2-aminothiazole scaffold. It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The primary mechanism of action of Dasatinib is the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias.[3][4] Additionally, it potently inhibits SRC family kinases, c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A receptor 2 (EPHA2).[1][3] This broad kinase inhibition profile underpins its efficacy and also contributes to its side-effect profile.[5][6]

This guide will dissect the in vitro and in vivo pharmacological profile of Dasatinib, providing a framework for understanding the critical journey from a laboratory bench discovery to a clinically effective therapeutic.

In Vitro Activity of Dasatinib

The in vitro evaluation of a compound like Dasatinib is foundational to establishing its mechanism of action and identifying its potential therapeutic applications. These studies are conducted in controlled, artificial environments, such as test tubes or cell cultures, to assess the direct effects of the compound on specific molecular targets and cellular processes.

Kinase Inhibition Profile

A primary characteristic of Dasatinib is its potent inhibition of multiple kinases. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) in biochemical assays using purified enzymes.

Target KinaseIC₅₀ / Kᵢ (nM)Assay TypeReference
BCR-ABL< 1Kinase Assay[7]
c-SRC< 1Kinase Assay[7]
c-KIT1-10Kinase Assay[1]
PDGFRβ1-10Kinase Assay[3]
BTK1-10Kinase Assay[5]
TEC1-10Kinase Assay[5]
DDR110-100Kinase Assay[5]

This table presents a selection of key kinase targets and is not exhaustive.

The causality behind these experimental choices lies in identifying the primary oncogenic driver (BCR-ABL in CML) and other kinases that may be involved in cancer cell signaling, proliferation, and survival. The broad-spectrum inhibition observed for Dasatinib suggests its potential application in various malignancies beyond CML.[5][6]

Cellular Activity: Proliferation, Apoptosis, and Cell Cycle Arrest

Following biochemical validation, the activity of Dasatinib is assessed in cellular models to understand its effects in a more complex biological system.

Cell LineCancer TypeIC₅₀ (nM)EffectReference
K562Chronic Myeloid Leukemia< 1Cytotoxic, Apoptosis Induction[8]
HTLA-230Neuroblastoma< 100Inhibition of Cell Viability[9]
SY5YNeuroblastoma92Inhibition of Cell Viability[9]
A549Lung Cancer~1000G1 Phase Arrest, Apoptosis[10]
Cal62Anaplastic Thyroid Cancer< 100Anti-proliferative[11]

These cellular assays are critical for demonstrating that the biochemical potency of the drug translates into a desired biological effect in cancer cells. The choice of cell lines is dictated by the molecular targets of the drug and the desire to explore its efficacy across different cancer types. For instance, K562 cells are a standard model for BCR-ABL-driven CML.[8] The observation that Dasatinib induces apoptosis in CML cells, rather than just halting their growth (cytostatic effect), is a strong indicator of its potential for deep and lasting clinical responses.[8]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol describes a common method for assessing the effect of a compound on cancer cell proliferation.

Objective: To determine the IC₅₀ of Dasatinib in a cancer cell line.

Methodology:

  • Cell Seeding: Logarithmically growing cells are harvested and seeded into 96-well microplates at a density of approximately 2 x 10³ cells per 100 µL of culture medium.[10] The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of Dasatinib in DMSO is serially diluted in culture medium to achieve a range of final concentrations.[12] The medium from the cell plates is removed and replaced with 100 µL of the medium containing the various concentrations of Dasatinib. A vehicle control (DMSO at a final concentration not exceeding 0.1%) is also included.[12]

  • Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.[10]

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[10] The plates are incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The supernatant is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle control. The IC₅₀ value is calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Activity of Dasatinib

In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic properties of a drug candidate in a living organism, typically in animal models of human disease. These studies bridge the gap between the controlled environment of in vitro assays and the complexity of a whole biological system.

Xenograft Models

A common in vivo model is the xenograft, where human cancer cells are implanted into immunocompromised mice.

Cancer TypeCell LineAnimal ModelDosing RegimenOutcomeReference
NeuroblastomaHTLA-230Nude Mice30 mg/kg/day (gavage)Significant tumor growth inhibition[9]
NeuroblastomaSY5YNude Mice60 mg/kg/day (gavage)Tumor growth inhibition[9]
Lung CancerPatient-DerivedSCID Mice30 mg/kg/day (gavage)Significant tumor growth inhibition[10]
Thyroid CancerCal62Athymic Mice12.5 mg/kg/day (IP)Significant tumor growth inhibition[11]
ALLTCF3-rearrangedNSG MiceNot specifiedTherapeutic benefit[13]

The choice of animal model, cell line, and dosing regimen is critical for the relevance of the study. Patient-derived xenografts (PDXs) are increasingly used as they are believed to better recapitulate the heterogeneity of human tumors.[10] The route of administration (e.g., oral gavage, intraperitoneal injection) is chosen to mimic the intended clinical route where possible. The significant inhibition of tumor growth in these models provides strong evidence for the potential clinical utility of Dasatinib.[9][10][11]

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a murine xenograft model.

Objective: To assess the effect of Dasatinib on the growth of human tumors in mice.

Methodology:

  • Cell Implantation: A suspension of human cancer cells (e.g., HTLA-230 neuroblastoma cells) is injected subcutaneously or orthotopically (e.g., into the adrenal gland for neuroblastoma) into immunocompromised mice.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[14] The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: Dasatinib is administered to the treatment group at a predetermined dose and schedule (e.g., 30 mg/kg/day by oral gavage).[9] The control group receives the vehicle (e.g., 80 mM citric acid, pH 3.1).[9]

  • Monitoring: The body weight of the mice is monitored regularly to assess toxicity.[9] Tumor volume is measured periodically (e.g., twice a week) using calipers, calculated using the formula: (length × width²) / 2.[10]

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Tissue Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[9] Tumors may be processed for histological and immunohistochemical analysis (e.g., staining for proliferation markers like Ki-67).[10]

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test) is used to compare the mean tumor volumes and weights between the treatment and control groups.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A key challenge in drug development is the translation of promising in vitro results into in vivo efficacy. Dasatinib provides an excellent case study for this analysis.

  • Potency Translation: Dasatinib's sub-nanomolar potency against BCR-ABL in vitro translates to significant efficacy in CML models and patients.[2][8] However, for solid tumors, the correlation can be less direct. For example, while Dasatinib shows anti-proliferative effects against lung cancer cells in vitro, the concentrations required are higher than for CML cells.[10] Nevertheless, it still demonstrates significant tumor growth inhibition in lung cancer xenografts.[10] This suggests that factors beyond direct cytotoxicity, such as effects on the tumor microenvironment, may contribute to its in vivo activity.

  • Pharmacokinetics and Pharmacodynamics: A surprising finding for Dasatinib was its clinical efficacy with once-daily dosing, despite a short plasma half-life of 3-5 hours.[15] In vitro "washout" experiments demonstrated that even a brief exposure to Dasatinib is sufficient to commit CML cells to apoptosis.[15] This highlights the importance of understanding the pharmacodynamics of a drug—the relationship between drug concentration and its effect—which can be more predictive of clinical success than simple pharmacokinetic parameters.

  • Mechanism of Action: The multi-targeted nature of Dasatinib, established through in vitro kinase profiling, is crucial to its broad activity.[5][6] In vivo, this translates to effects on multiple signaling pathways within the tumor. For example, in hepatocellular carcinoma models, Dasatinib inhibits SFK/FAK and PI3K/PTEN/Akt signaling pathways.[16] In lung cancer xenografts, it downregulates phosphorylated LIMK1 and cofilin.[10] This underscores the need to investigate the downstream effects of a drug in both cellular and animal models to fully elucidate its mechanism of action.

Visualizing the Science

Dasatinib's Mechanism of Action in CML

Dasatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP Binding Site Apoptosis Apoptosis Dasatinib->Apoptosis Promotes ATP ATP ATP->BCR_ABL Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT) pSubstrate->Signaling Proliferation Uncontrolled Cell Proliferation & Survival Signaling->Proliferation

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implantation 1. Implant Human Cancer Cells into Mice Growth 2. Allow Tumors to Reach Palpable Size Implantation->Growth Randomization 3. Randomize Mice into Groups Growth->Randomization Treatment_Group 4a. Administer Dasatinib Randomization->Treatment_Group Control_Group 4b. Administer Vehicle Randomization->Control_Group Measure 5. Monitor Body Weight & Measure Tumor Volume Treatment_Group->Measure Control_Group->Measure Endpoint 6. Euthanize at Endpoint Measure->Endpoint Analysis 7. Excise Tumors for Weight & Analysis Endpoint->Analysis

Sources

A Comparative Guide to the Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of many pharmaceutical compounds, and the ability to reliably synthesize its derivatives is crucial for the advancement of drug discovery and development.[1] This guide provides a detailed comparison of the primary synthetic methodologies for producing 4-(methoxymethyl)-1,3-thiazol-2-amine, a key building block in medicinal chemistry. Our focus is on the reproducibility, efficiency, and potential challenges of each approach, offering field-proven insights to guide your synthetic strategy.

Introduction to the Synthetic Landscape

The synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine is most commonly achieved through a robust two-step sequence: the Hantzsch thiazole synthesis to form a key intermediate, followed by a Williamson ether synthesis to introduce the methoxymethyl group.[2] An alternative, though less detailed in the literature, involves the formation of a hydroxymethyl intermediate followed by methylation. This guide will dissect the primary route in detail, providing experimental protocols and a critical analysis of factors influencing its reproducibility.

Method 1: The Classic Two-Step Hantzsch and Williamson Synthesis

This is the most widely documented and arguably the most reliable method for preparing 4-(methoxymethyl)-1,3-thiazol-2-amine.[2] The overall workflow is depicted below:

synthesis_workflow start Starting Materials (1,3-Dichloropropanone, Thiourea) hantzsch Step 1: Hantzsch Thiazole Synthesis start->hantzsch intermediate Intermediate (2-Amino-4-(chloromethyl)thiazole hydrochloride) hantzsch->intermediate williamson Step 2: Williamson Ether Synthesis intermediate->williamson product Final Product (4-(Methoxymethyl)-1,3-thiazol-2-amine) williamson->product

Caption: Overall synthetic workflow for 4-(Methoxymethyl)-1,3-thiazol-2-amine.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

The Hantzsch synthesis is a classic and dependable method for forming the thiazole ring from an α-haloketone and a thioamide.[1][2] In this case, 1,3-dichloropropanone reacts with thiourea.

Reaction Pathway:

hantzsch_reaction reactant1 1,3-Dichloropropanone plus + reactant1->plus reactant2 Thiourea plus->reactant2 arrow Ethanol, RT reactant2->arrow product 2-Amino-4-(chloromethyl)thiazole hydrochloride arrow->product

Caption: Hantzsch synthesis of the thiazole intermediate.

Experimental Protocol:

  • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[2]

  • Stir the resulting solution at room temperature for 24 hours.[2]

  • Allow the mixture to stand at 5°C for an additional 12 hours to facilitate crystallization.[2]

  • Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by filtration.[2]

  • The product can be further purified by recrystallization from ethanol.[2]

Discussion of Reproducibility:

The Hantzsch synthesis is generally considered a high-yielding and reproducible reaction.[3] However, certain factors can influence the outcome:

  • Reaction Conditions: While the protocol specifies room temperature, careful temperature control is advisable as exothermic reactions can occur.

  • Purity of Reagents: The purity of 1,3-dichloropropanone is critical, as impurities can lead to side reactions and lower yields.

  • pH Control: In some variations of the Hantzsch synthesis, particularly with N-substituted thioureas, acidic conditions can lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[4] While this is less of a concern with unsubstituted thiourea, maintaining a neutral to slightly basic pH during workup is good practice to ensure the desired product.

Step 2: Williamson Ether Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide displaces a halide from an alkyl halide.[5] Here, the chloromethyl group of the thiazole intermediate is converted to a methoxymethyl group using sodium methoxide.

Reaction Pathway:

williamson_reaction reactant1 2-Amino-4-(chloromethyl)thiazole plus + reactant1->plus reactant2 Sodium Methoxide plus->reactant2 arrow Methanol, Reflux reactant2->arrow product 4-(Methoxymethyl)-1,3-thiazol-2-amine arrow->product

Caption: Williamson ether synthesis to form the final product.

Experimental Protocol:

  • Prepare a solution of 2-amino-4-(chloromethyl)thiazole (10 mmol) and sodium methoxide (10 mmol) in methanol (25 mL).[2]

  • Heat the reaction mixture to reflux.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction is typically worked up by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.

  • The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

Discussion of Reproducibility:

The Williamson ether synthesis is generally a high-yielding and reliable reaction.[2] Key considerations for reproducibility include:

  • Strength of the Base: Sodium methoxide is a strong base, and its concentration should be carefully controlled. An excess of base can lead to side reactions.

  • Substrate Reactivity: The primary nature of the chloromethyl group is ideal for an SN2 reaction, minimizing the competing E2 elimination pathway.[5]

  • Moisture Content: The reaction should be carried out under anhydrous conditions, as the presence of water can consume the sodium methoxide and reduce the yield.

Method 2: Alternative Route via Hydroxymethyl Intermediate

An alternative approach involves the initial synthesis of 4-(hydroxymethyl)-2-aminothiazole, followed by methylation to introduce the methoxymethyl group. This route is less commonly detailed in readily available literature but presents a conceptually sound alternative.

General Workflow:

  • Formation of 4-(hydroxymethyl)-2-aminothiazole: This can potentially be achieved through various methods, such as the reaction of a protected α-hydroxy-α'-haloacetone with thiourea or the reduction of a 2-amino-thiazole-4-carboxylic acid derivative.

  • Methylation: The resulting hydroxymethyl group can be methylated using standard reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Discussion of Reproducibility:

The reproducibility of this method is more speculative due to the lack of detailed, optimized protocols in the provided search results. Potential challenges include:

  • Synthesis of the Hydroxymethyl Intermediate: The synthesis of the starting α-hydroxy-α'-haloacetone can be challenging, and the reduction of a carboxylic acid derivative adds extra steps to the overall sequence.

  • Selectivity of Methylation: The methylation of the hydroxyl group must be selective over the amino group on the thiazole ring. This may require the use of a protecting group for the amine, adding further steps and potentially reducing the overall yield.

Comparative Analysis

FeatureMethod 1: Hantzsch & WilliamsonMethod 2: Via Hydroxymethyl Intermediate
Reproducibility Generally high, with well-established protocols.[2]Less documented; reproducibility is likely more variable and dependent on the specific route to the hydroxymethyl intermediate.
Number of Steps Two primary steps.Potentially more than two steps, especially if protecting groups are required.
Yield Hantzsch synthesis is typically high-yielding.[3] Williamson ether synthesis is also generally efficient.[2]Overall yield is likely to be lower due to the increased number of steps and potential for side reactions.
Scalability Both the Hantzsch and Williamson syntheses are generally scalable.Scalability would depend on the chosen method for the intermediate synthesis and may present more challenges.
Reagent Availability Starting materials (1,3-dichloropropanone and thiourea) are readily available.The availability of the required α-hydroxy-α'-haloacetone or 2-amino-thiazole-4-carboxylic acid may be more limited.
Potential Issues Formation of isomers in Hantzsch synthesis under certain conditions;[4] elimination side reactions in Williamson synthesis.Synthesis of the hydroxymethyl intermediate can be complex; potential for non-selective methylation.

Conclusion and Recommendations

For researchers seeking a reliable and reproducible method for the synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine, the two-step sequence of Hantzsch thiazole synthesis followed by Williamson ether synthesis is the recommended approach. This method is well-documented, generally high-yielding, and utilizes readily available starting materials. While potential side reactions exist, they can be minimized through careful control of reaction conditions.

The alternative route via a hydroxymethyl intermediate is a viable conceptual alternative but requires significant methods development to establish a reproducible and efficient protocol. Further research and optimization would be necessary to assess its practicality in a research or drug development setting.

References

  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem. (URL not available)
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL not available)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL not available)
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem. (URL not available)
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchG
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  • Hantzsch thiazole synthesis - ResearchG
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  • Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed. (URL not available)
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL not available)
  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline | Request PDF - ResearchG
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  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL not available)
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  • 2-aminothiazole derivative, preparation method, and use - Google P
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A Senior Application Scientist's Guide to Benchmarking 4-(Methoxymethyl)-1,3-thiazol-2-amine Against Commercial Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Amino-Thiazole Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of the novel compound, 4-(Methoxymethyl)-1,3-thiazol-2-amine. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide array of biological activities, including the inhibition of key enzymes implicated in various disease states.

The 2-amino-thiazole moiety, in particular, is a recurring motif in potent enzyme inhibitors. This structural feature suggests that 4-(Methoxymethyl)-1,3-thiazol-2-amine may exhibit inhibitory activity against well-characterized enzyme families. This guide outlines a rigorous, head-to-head comparison of this compound against established commercial inhibitors for two prominent enzyme targets: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE). The protocols and rationale presented herein are designed to provide a solid foundation for your internal research and development programs.

Rationale for Target and Benchmark Selection: A Data-Driven Approach

The selection of Carbonic Anhydrase and Acetylcholinesterase as initial targets is based on the prevalence of the 2-amino-thiazole core in known inhibitors of these enzymes. This structural homology provides a strong rationale for prioritizing these enzyme families for initial screening.

Target Enzyme 1: Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a wide range of physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance.[1][2] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets.

Target Enzyme 2: Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the nervous system responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[3][4] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurological conditions.[5]

Selection of Commercial Benchmark Inhibitors

For a meaningful comparison, it is imperative to benchmark 4-(Methoxymethyl)-1,3-thiazol-2-amine against well-characterized, commercially available inhibitors with established potencies.

Target EnzymeCommercial InhibitorRationale for Selection
Carbonic AnhydraseAcetazolamide A classical, broad-spectrum sulfonamide CA inhibitor.
Dorzolamide A potent, second-generation topical CA inhibitor.[6]
AcetylcholinesteraseDonepezil A potent, reversible, and selective AChE inhibitor.[7]
Galantamine A dual-action inhibitor with a distinct allosteric modulating activity.[8]

Comparative Inhibitory Potency: A Summary of Expected Performance

The following table summarizes the reported inhibitory potencies (IC50 values) of the selected commercial inhibitors. The experimental data generated for 4-(Methoxymethyl)-1,3-thiazol-2-amine should be compared against these established ranges to determine its relative potency and potential for further development.

Target EnzymeCommercial InhibitorReported IC50 Range
Carbonic Anhydrase II (hCA II)Acetazolamide12 nM - 5.86 µM[6][9]
Dorzolamide0.18 nM - 6.9 nM[2][3]
Acetylcholinesterase (AChE)Donepezil0.046 µM[10]
Galantamine~0.35 µM[11]

Experimental Protocols: A Framework for Robust and Reproducible Data

The following protocols are detailed to ensure the generation of high-quality, reproducible data for a robust comparison.

In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This colorimetric assay is a standard method for determining CA activity by measuring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product, p-nitrophenol.

Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) P2 Prepare CA Stock Solution (e.g., 1 mg/mL in Assay Buffer) P1->P2 P3 Prepare p-NPA Substrate Solution (e.g., in acetonitrile) P1->P3 P4 Prepare Serial Dilutions of 4-(Methoxymethyl)-1,3-thiazol-2-amine and Commercial Inhibitors P1->P4 A1 Add Assay Buffer, Inhibitor/Vehicle, and CA Working Solution to 96-well plate P4->A1 A2 Pre-incubate at Room Temperature (e.g., 15 minutes) A1->A2 A3 Initiate Reaction by adding p-NPA Substrate Solution A2->A3 A4 Measure Absorbance at 405 nm (Kinetic Mode) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Percent Inhibition vs. [Inhibitor] and determine IC50 D2->D3

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (e.g., 1 mg/mL) in cold Assay Buffer. Immediately before use, dilute to the working concentration.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile.

    • Inhibitor Solutions: Prepare serial dilutions of 4-(Methoxymethyl)-1,3-thiazol-2-amine and the commercial inhibitors (Acetazolamide, Dorzolamide) in the appropriate solvent (e.g., DMSO), followed by dilution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer.

    • Add the inhibitor solutions or vehicle control.

    • Add the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm in a microplate reader in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[12]

Workflow for Acetylcholinesterase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Phosphate Buffer, pH 8.0) P2 Prepare AChE Stock Solution P1->P2 P3 Prepare Substrate (ATCI) and DTNB Solutions P1->P3 P4 Prepare Serial Dilutions of 4-(Methoxymethyl)-1,3-thiazol-2-amine and Commercial Inhibitors P1->P4 A1 Add Assay Buffer, Inhibitor/Vehicle, and AChE Solution to 96-well plate P4->A1 A2 Pre-incubate at Room Temperature (e.g., 15 minutes) A1->A2 A3 Add DTNB and ATCI to initiate reaction A2->A3 A4 Measure Absorbance at 412 nm (Kinetic Mode) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Percent Inhibition vs. [Inhibitor] and determine IC50 D2->D3

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

    • Enzyme Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in Assay Buffer. Dilute to the working concentration immediately before use.

    • Substrate/Reagent Solution: Prepare solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of 4-(Methoxymethyl)-1,3-thiazol-2-amine and the commercial inhibitors (Donepezil, Galantamine) in the appropriate solvent, followed by dilution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer.

    • Add the inhibitor solutions or vehicle control.

    • Add the AChE working solution.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the increase in absorbance at 412 nm in a microplate reader in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as described for the Carbonic Anhydrase Inhibition Assay to determine the IC50 values.

Understanding the Broader Context: Signaling Pathways

The inhibitory activity of a compound is best understood within the context of the biological pathways in which the target enzyme operates.

Carbonic Anhydrase in pH Regulation and CO2 Homeostasis

Carbonic anhydrase plays a pivotal role in maintaining cellular and systemic pH by catalyzing the rapid interconversion of CO2 and bicarbonate. This equilibrium is fundamental to numerous physiological processes. In pathological states such as cancer, tumor-associated CA isoforms contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

Simplified Carbonic Anhydrase Signaling Pathway

CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Spontaneous (slow) CA Carbonic Anhydrase (CA) HCO3 HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3 pH Modulation of Intracellular & Extracellular pH HCO3->pH CA->H2CO3 Catalyzed (fast) Inhibitor 4-(Methoxymethyl)-1,3-thiazol-2-amine Acetazolamide / Dorzolamide Inhibitor->CA Inhibition Physiological Physiological Processes (Respiration, Ion Transport, etc.) pH->Physiological Pathological Pathological Processes (Tumor Acidification, etc.) pH->Pathological

Caption: The role of Carbonic Anhydrase in pH regulation.

Acetylcholinesterase in Cholinergic Neurotransmission

In cholinergic synapses, the release of acetylcholine (ACh) from the presynaptic neuron triggers an action potential in the postsynaptic neuron.[4] Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[3] This precise regulation is vital for proper neuronal function, and its disruption is a hallmark of neurodegenerative diseases like Alzheimer's.

Simplified Acetylcholinesterase Signaling Pathway

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release ACh Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh_release->AChR ACh binds AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in synapse AChR->Postsynaptic Signal Propagation Choline_uptake Choline Uptake AChE->Choline_uptake ACh Hydrolysis to Choline + Acetate Choline_uptake->Presynaptic Inhibitor 4-(Methoxymethyl)-1,3-thiazol-2-amine Donepezil / Galantamine Inhibitor->AChE Inhibition

Caption: The role of Acetylcholinesterase in cholinergic neurotransmission.

Chemical Structures of Test and Benchmark Compounds

A clear understanding of the molecular structures is fundamental to interpreting structure-activity relationships.

CompoundChemical Structure
4-(Methoxymethyl)-1,3-thiazol-2-amine

Acetazolamide

Dorzolamide

Donepezil

Galantamine

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial enzymatic benchmarking of 4-(Methoxymethyl)-1,3-thiazol-2-amine. By systematically comparing its inhibitory activity against well-established commercial inhibitors of Carbonic Anhydrase and Acetylcholinesterase, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and contextual information provided herein are intended to empower your research teams to generate robust, decision-driving data. Positive results from these initial screens would warrant further investigation, including determination of the mode of inhibition, selectivity profiling against other enzyme isoforms, and progression into cell-based and in vivo models.

References

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2016). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Physiology, Acetylcholinesterase. (2023). StatPearls. Retrieved January 26, 2026, from [Link]

  • Dorzolamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. Retrieved January 26, 2026, from [Link]

  • Review of acetylcholinesterase inhibitor galanthamine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]

  • Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. (2023). Frontiers. Retrieved January 26, 2026, from [Link]

  • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. (2019). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Donepezil. (2023). StatPearls. Retrieved January 26, 2026, from [Link]

  • Review of the acetylcholinesterase inhibitor galanthamine. (2000). PubMed. Retrieved January 26, 2026, from [Link]

  • Acetylcholinesterase. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (1996). Mount Sinai Scholars Portal. Retrieved January 26, 2026, from [Link]

  • DONEPEZIL (ARICEPT) | Medication used in DEMENTIA (e.g. Alzheimer's disease). (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • A Review of Clinical Pharmacokinetics and Pharmacodynamics of Galantamine, a Reversible Acetylcholinesterase Inhibitor for the Treatment of Alzheimer 's Disease, in Healthy Subjects and Patients. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. (n.d.). ChemSynthesis. Retrieved January 26, 2026, from [Link]

  • 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. (2014). PubMed. Retrieved January 26, 2026, from [Link]

  • Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 4-(methoxymethyl)-1,3-thiazol-2-amine. (n.d.). PubChemLite. Retrieved January 26, 2026, from [Link]

  • Acetylcholine (ACh): What It Is, Function & Deficiency. (2022). Cleveland Clinic. Retrieved January 26, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating Analytical Methods for 4-(Methoxymethyl)-1,3-thiazol-2-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(Methoxymethyl)-1,3-thiazol-2-amine, a potentially crucial building block in novel therapeutics, rigorous and validated analytical methods are indispensable. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4-(Methoxymethyl)-1,3-thiazol-2-amine, grounded in the principles of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide will explore and compare three common yet powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4][5]

The Importance of Purity and Potential Impurities

Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[6][7][8] The purity of 4-(Methoxymethyl)-1,3-thiazol-2-amine is critical to ensure that the desired pharmacological activity is not compromised by the presence of impurities, which could be inactive, have their own pharmacological effects, or be toxic.

Potential impurities in 4-(Methoxymethyl)-1,3-thiazol-2-amine can originate from various sources, including the synthetic route, degradation, or storage. A common synthetic route for thiazole derivatives is the Hantzsch thiazole synthesis.[9] This synthesis involves the reaction of an α-haloketone with a thioamide. For 4-(Methoxymethyl)-1,3-thiazol-2-amine, this could involve the reaction of 1-chloro-3-methoxypropan-2-one with thiourea.

Based on this, potential process-related impurities could include:

  • Unreacted starting materials (1-chloro-3-methoxypropan-2-one, thiourea)

  • By-products from side reactions

  • Reagents and solvents used in the synthesis and purification process

Degradation products can also form under various stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[10][11][12] Therefore, a robust analytical method must be able to separate and quantify the API from all potential impurities.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of the impurities, and the intended purpose of the analysis. Here, we compare HPLC, GC-MS, and qNMR for the purity determination of 4-(Methoxymethyl)-1,3-thiazol-2-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For the analysis of 4-(Methoxymethyl)-1,3-thiazol-2-amine, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.

Principle: RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Figure 1: General workflow for HPLC purity analysis.

Detailed Protocol:

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a common starting point.

    • Standard Solution: Accurately weigh about 10 mg of 4-(Methoxymethyl)-1,3-thiazol-2-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution: Accurately weigh about 10 mg of the 4-(Methoxymethyl)-1,3-thiazol-2-amine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution may be necessary to separate all impurities. For example, a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A starting condition could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The UV absorption maximum should be determined experimentally, but a starting point could be around 238 nm, which has been used for other thiazole derivatives.[10]

    • Injection Volume: 10 µL.

  • Validation Parameters (as per ICH Q2(R1)): [3][4]

    • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products. This can be confirmed by forced degradation studies where the sample is subjected to acidic, basic, oxidative, and photolytic stress.[10]

    • Linearity: Assessed by analyzing a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically expected.[13]

    • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a second, independent method.

    • Precision:

      • Repeatability (Intra-assay precision): Determined by multiple injections of the same sample.

      • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and on different equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation:

ParameterHPLCGC-MSqNMR
Principle Polarity-based separationVolatility and mass-to-charge ratioNuclear spin properties
Typical Sample Prep Dissolution, filtrationDerivatization (sometimes), dissolutionDissolution in deuterated solvent
Selectivity HighVery HighHigh
Sensitivity High (ng-pg range)Very High (pg-fg range)Moderate (µg-mg range)
Quantitation Relative (Area %), requires reference standardRelative (Area %), requires reference standardAbsolute, can be used without a specific reference standard
Throughput HighModerateLow to Moderate
Destructive? YesYesNo
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For 4-(Methoxymethyl)-1,3-thiazol-2-amine, its suitability depends on its volatility and thermal stability. Derivatization might be necessary to improve its volatility and chromatographic behavior.

Principle: GC separates volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (if needed) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks by Mass Spectra Detect->Identify Calculate Calculate Purity (% Area) Identify->Calculate

Figure 2: General workflow for GC-MS purity analysis.

Detailed Protocol:

  • Preparation of Solutions:

    • Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.

    • Sample Solution: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent.

    • Derivatization (if necessary): The primary amine group might require derivatization (e.g., silylation) to improve volatility and peak shape.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

    • Injector Temperature: 250 °C.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Validation Parameters:

    • Similar to HPLC, validation would include specificity, linearity, accuracy, precision, LOD, and LOQ. Specificity is particularly strong with GC-MS due to the combination of retention time and mass spectral data.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[15][16] Instead, a certified internal standard of known purity is used.

Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the purity of the analyte can be accurately determined.[16][17]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte and Standard Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 3: General workflow for qNMR purity analysis.

Detailed Protocol:

  • Preparation of Sample:

    • Accurately weigh the 4-(Methoxymethyl)-1,3-thiazol-2-amine sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes a long relaxation delay (D1) to ensure full relaxation of all protons, a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • Validation Parameters:

    • Specificity: Demonstrated by the absence of overlapping signals from impurities with the selected analyte and standard signals. 2D NMR techniques can be used to confirm this.[15]

    • Linearity: Assessed by preparing samples with varying ratios of analyte to internal standard.

    • Accuracy and Precision: Determined by repeated measurements and comparison with other methods.

Conclusion and Recommendations

The choice of the analytical method for determining the purity of 4-(Methoxymethyl)-1,3-thiazol-2-amine depends on the specific requirements of the analysis.

  • HPLC is the workhorse for routine quality control due to its high throughput, sensitivity, and robustness. It is particularly well-suited for separating a wide range of potential impurities.

  • GC-MS is an excellent choice for identifying and quantifying volatile impurities, especially when coupled with mass spectrometric detection for definitive identification. However, the thermal stability of the analyte must be considered.

  • qNMR is a powerful primary method for accurately determining the absolute purity of the API and for qualifying reference standards. Its non-destructive nature is also an advantage.[15]

For comprehensive purity analysis, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity testing, while GC-MS can be used to investigate volatile impurities, and qNMR can be used to certify the purity of the reference standard.

Ultimately, the selected method(s) must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data, thereby safeguarding the quality, safety, and efficacy of the final drug product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.